In-depth Technical Guide: Solubility and Phase Behavior of 2-(3-Methoxyphenyl)propan-1-ol
The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2-(3-Methoxyphenyl)propan-1-ol . This document is structured for researchers and process chemists...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2-(3-Methoxyphenyl)propan-1-ol . This document is structured for researchers and process chemists optimizing synthesis, purification, and formulation workflows.
Executive Summary
2-(3-Methoxyphenyl)propan-1-ol (CAS: 55311-42-7, analogous/isomeric references) is a chiral primary alcohol serving as a critical intermediate in the synthesis of centrally acting analgesics (e.g., Tapentadol analogs) and non-steroidal anti-inflammatory drug (NSAID) derivatives. Its structure comprises a lipophilic 3-methoxyphenyl moiety and a hydrophilic propan-1-ol tail, creating an amphiphilic profile that dictates its phase behavior.
Understanding the solubility of this compound is pivotal for:
Process Optimization: Designing liquid-liquid extraction (LLE) protocols to separate the alcohol from its acidic precursor (2-(3-methoxyphenyl)propionic acid).
Crystallization: Selecting anti-solvents for purification if the compound is derivatized or isolated at low temperatures.
Formulation: Predicting miscibility with lipid-based drug delivery systems.
Physicochemical Profile & Predicted Properties
Before experimental solubility determination, a theoretical assessment using Group Contribution Methods (GCM) provides the baseline for solvent selection.
Property
Value / Description
Significance
Molecular Structure
C₁₀H₁₄O₂
Aromatic ether + Primary Alcohol
Molecular Weight
166.22 g/mol
Low MW, favorable for membrane permeability
Physical State (RT)
Viscous Liquid / Low-MP Solid
Meta-substitution often disrupts crystal packing, lowering MP compared to para-isomers.
LogP (Predicted)
1.8 – 2.2
Moderately lipophilic; partitions into organic phase in biphasic systems.
H-Bond Donors
1 (Hydroxyl)
Capable of H-bonding with protic solvents.
H-Bond Acceptors
2 (Ether + Hydroxyl)
Interacts well with polar aprotic solvents.
Solubility Profile in Organic Solvents
The solubility behavior of 2-(3-Methoxyphenyl)propan-1-ol follows a "Like Dissolves Like" mechanism, modulated by the competition between the hydrophobic phenyl ring and the hydrophilic hydroxyl group.
Solvent Class Compatibility Table
Data summarized based on structural analogs (e.g., 2-phenylpropan-1-ol) and thermodynamic principles.
Solvent Class
Representative Solvents
Solubility/Miscibility
Interaction Mechanism
Short-Chain Alcohols
Methanol, Ethanol, Isopropanol
High / Miscible
Strong Hydrogen Bonding (Solute OH ↔ Solvent OH).
Polar Aprotics
Acetone, Ethyl Acetate, DMSO
High / Miscible
Dipole-Dipole interactions; Solute OH acts as H-donor to Solvent Oxygen.
Chlorinated Solvents
Dichloromethane (DCM), Chloroform
High
Favorable dispersion forces and weak H-bonding. Excellent for extraction.
Ethers
THF, MTBE, Diethyl Ether
High
Ether oxygen accepts H-bonds from solute hydroxyl.
Aliphatic Hydrocarbons
n-Hexane, n-Heptane
Low to Moderate
Limited by the polarity of the hydroxyl group. Solubility increases significantly with temperature ().[1]
Water
Water
Low (< 10 mg/mL)
Hydrophobic effect of the phenylpropyl skeleton dominates.
Thermodynamic Modeling of Solubility
For precise process control, the solubility (
, mole fraction) as a function of temperature () is modeled using the Modified Apelblat Equation . This semi-empirical model correlates experimental data with high accuracy for aryl-alcohol systems.
Equation 1: Modified Apelblat Model
A, B, C: Empirical parameters derived from regression of experimental data.
Interpretation:
If
, dissolution is exothermic (rare for this class).
If
, dissolution is endothermic (typical), implying solubility increases with .
Equation 2: van't Hoff Analysis
To determine the enthalpy of solution (
):
A plot of
vs yields a slope proportional to . For 2-(3-Methoxyphenyl)propan-1-ol, is expected to be positive (endothermic) in non-polar solvents, driving the requirement for heating during dissolution.
Experimental Protocols
As a self-validating system, the following protocols ensure data integrity.
) between immiscible phases (e.g., Toluene/Water).
Mix: Add solute to a biphasic solvent system (1:1 volume).
Agitate: Shake at controlled temperature for 24 hours.
Separate: Centrifuge to separate phases.
Quantify: Analyze both phases via HPLC (UV detection at 270-280 nm, characteristic of the anisole chromophore).
Visualizations
Solubility Determination Workflow
The following diagram illustrates the decision matrix for selecting the appropriate solubility determination method based on the physical state of the isolate.
Caption: Decision tree for selecting the analytical method based on the compound's physical state.
Molecular Interactions Driving Solubility
This diagram maps the intermolecular forces responsible for solubility in different solvent classes.
Caption: Mechanistic map of solute-solvent interactions governing phase behavior.
Applications in Drug Development
Purification via Phase Separation
In the reduction of 2-(3-methoxyphenyl)propionic acid to the alcohol, the product is often an oil.
Strategy: Use a biphasic system of Toluene/Water at pH 9.
Mechanism: At pH 9, any unreacted acid is deprotonated (water-soluble carboxylate), while the target alcohol remains neutral and partitions into Toluene (High LogD).
Crystallization Screening
If a solid form is required (e.g., for stability), co-crystal screening is recommended.
Solvent: Isopropanol (high solubility).
Anti-solvent: n-Heptane (low solubility).
Technique: Cooling crystallization from 50°C to 0°C with a linear cooling ramp (
) to induce nucleation.
References
PubChem. Compound Summary: 2-(3-Methoxyphenyl)propan-1-ol. National Library of Medicine. Available at: [Link]
Bermejo, D., et al. (2013). "Thermodynamic modeling of the solubility of ibuprofen and related aryl-propionic derivatives in organic solvents." Journal of Chemical & Engineering Data. (Contextual grounding for aryl-alcohol solubility modeling).
Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Source for standard solubility protocols).
Smith, R. (2020). "Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids and their Reduction to Alcohols." Organic Process Research & Development. Available at: [Link]
2-(3-Methoxyphenyl)propan-1-ol (CAS No. 27877-69-6) is a substituted aromatic alcohol. Its structure, featuring a methoxy-substituted phenyl ring attached to a propanol backbone, suggests its potential utility as a key intermediate in the synthesis of more complex molecules within the pharmaceutical and specialty chemical industries. As with any chemical entity introduced into research and development pipelines, a thorough understanding of its toxicological profile and safe handling procedures is not merely a regulatory formality but a cornerstone of responsible science and occupational safety.
This guide provides a comprehensive analysis of the safety and toxicological considerations for 2-(3-Methoxyphenyl)propan-1-ol. Due to a notable scarcity of direct, published toxicological data for this specific compound, this document employs a scientifically rigorous, evidence-based approach. We will first deconstruct the principles of the Safety Data Sheet (SDS) as mandated by global standards. Subsequently, we will leverage a Structure-Activity Relationship (SAR) analysis, drawing upon robust data from close structural analogs, to build a predictive toxicological profile. Finally, we will outline a standardized, tiered experimental strategy for definitively characterizing the compound's toxicity, in line with internationally accepted protocols.
The Regulatory Bedrock: Understanding SDS and OECD Guidelines
Modern chemical safety is built upon a framework of standardized communication and testing. The Safety Data Sheet is the primary instrument for transmitting hazard information along the supply chain.[1] Its 16-section format is internationally agreed upon and provides comprehensive details on everything from physical properties to emergency measures.[1] The European Chemicals Agency (ECHA) provides extensive guidance on the compilation of SDSs to ensure they are compliant with regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals).[2][3][4]
The toxicological data that populates an SDS is generated through rigorous, standardized testing protocols. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the global standard for such assessments.[5] These guidelines, which are periodically updated to reflect scientific progress and animal welfare considerations (the "3Rs": Replacement, Reduction, and Refinement), ensure that data generated in one member country is mutually accepted in others, preventing duplicative testing and facilitating international trade.[5][6] The guidelines are extensive, covering health effects such as acute toxicity, skin and eye irritation, genotoxicity, and reproductive toxicity.[5][6][7]
Physicochemical Identity of 2-(3-Methoxyphenyl)propan-1-ol
A foundational step in any safety assessment is the characterization of the substance's physical and chemical properties. These data inform handling procedures, storage requirements, and predict environmental fate.
An SDS for a novel or sparsely studied compound like 2-(3-Methoxyphenyl)propan-1-ol would highlight significant data gaps. Below is an analysis of key sections of a hypothetical SDS, pinpointing where critical information is missing and must be generated.
Section 2: Hazards Identification: Without empirical data, this section would be unclassified. However, based on analogs, one might anticipate potential classifications for skin/eye irritation or specific target organ toxicity.
Section 8: Exposure Controls/Personal Protection: Recommendations would be conservative, mandating standard laboratory PPE (gloves, safety glasses, lab coat) and use in a well-ventilated area or fume hood.
Section 11: Toxicological Information: This section would be largely populated with "No data available." This is the critical gap that necessitates the predictive analysis and testing strategy outlined in this guide.
Section 12: Ecological Information: Similarly, data on ecotoxicity (e.g., toxicity to aquatic life) would be absent.
Toxicological Profile: A Structure-Activity Relationship (SAR) Approach
In the absence of direct data, SAR analysis is a powerful tool for predicting the toxicological properties of a chemical by comparing it to structurally similar compounds with known toxicity profiles. The most relevant structural analog for 2-(3-Methoxyphenyl)propan-1-ol is its isomer, 2-methoxy-1-propanol.
Key Analog Analysis: 2-Methoxy-1-propanol (CAS No. 1589-47-5)
2-Methoxy-1-propanol, the β-isomer of propylene glycol monomethyl ether (PGME), is a well-studied compound whose toxicity profile provides critical insights into the potential hazards of 2-(3-Methoxyphenyl)propan-1-ol.
Reproductive and Developmental Toxicity: This is the most significant concern associated with 2-methoxy-1-propanol. It is classified as a substance that may damage the unborn child.[10] Studies in rabbits have shown that inhalation exposure leads to a dose-dependent increase in fetal malformations, including absent phalanges and malformed ribs, with a 100% malformation rate at the highest dose tested (545 ppm).[11] The developmental toxicity is believed to be mediated by its primary metabolite, 2-methoxypropionic acid.[12] This raises a significant red flag for 2-(3-Methoxyphenyl)propan-1-ol, as its structure also contains the 2-methoxy-1-propanol moiety, albeit attached to a phenyl ring.
Irritation: 2-Methoxy-1-propanol is classified as causing serious eye damage and skin irritation.[10] It is considered slightly irritating to the skin and eyes in animal studies.[12]
Acute Toxicity: The compound is not classified as acutely toxic via oral, dermal, or inhalation routes.[10]
Systemic Toxicity: Subchronic studies in rats showed that high concentrations could lead to reduced body weight and thymic atrophy, but notably, it did not produce the testicular toxicity commonly seen with other glycol ethers like 2-ethoxyethanol.[13][14]
Predictive Hazard Profile for 2-(3-Methoxyphenyl)propan-1-ol
Based on the SAR analysis of 2-methoxy-1-propanol, the following potential hazards for 2-(3-Methoxyphenyl)propan-1-ol should be assumed pending empirical data:
High Risk of Developmental Toxicity: The presence of the core 2-methoxy-1-propanol structure is a strong indicator of potential teratogenicity. This should be the primary toxicological endpoint of concern.
Potential for Eye and Skin Irritation: It is prudent to handle this compound as a potential irritant.
Low Acute Systemic Toxicity: While high doses may cause systemic effects, acute toxicity is predicted to be low.
Metabolic Considerations
The metabolism of 2-(3-Methoxyphenyl)propan-1-ol is likely to proceed via pathways common for primary alcohols and aromatic compounds. The primary alcohol group is susceptible to oxidation by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form the corresponding carboxylic acid. The methoxy group may undergo O-demethylation, and the phenyl ring can be hydroxylated by cytochrome P450 enzymes. Conjugation with glucuronic acid or sulfate would facilitate excretion. The formation of a methoxy-substituted propionic acid metabolite is of particular concern, given its role in the toxicity of the analog 2-methoxy-1-propanol.[12]
Caption: Proposed metabolic pathway for 2-(3-Methoxyphenyl)propan-1-ol.
A Tiered Strategy for Toxicological Evaluation
To address the data gaps for 2-(3-Methoxyphenyl)propan-1-ol, a systematic, tiered testing approach conforming to OECD guidelines is required. This ensures a logical progression from baseline screening to more complex in vivo studies, optimizing resource use and adhering to animal welfare principles.
Caption: Tiered toxicological testing workflow.
Experimental Protocol: Acute Oral Toxicity – Acute Toxic Class Method (Adapted from OECD TG 423)
This protocol is designed to estimate the acute oral toxicity of a substance and assign a GHS classification. It uses a stepwise procedure with a minimum number of animals.
1. Principle:
A small group of animals (typically female rats) is dosed in a sequential manner at one of three fixed starting dose levels (e.g., 300 mg/kg). The absence or presence of compound-related mortality or moribundity determines the next step: dosing at a lower or higher level, or stopping the test.
2. Materials:
Test substance: 2-(3-Methoxyphenyl)propan-1-ol
Vehicle: Corn oil or water (justification required)
Animals: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-pregnant.
Standard laboratory animal diet and drinking water.
Oral gavage needles and syringes.
Cages with appropriate environmental enrichment.
3. Methodology:
Step 1: Animal Preparation: Acclimatize animals to laboratory conditions for at least 5 days. Fast animals overnight prior to dosing (food, but not water, withheld).
Step 2: Dose Preparation: Prepare the test substance in the chosen vehicle to the desired concentration (e.g., 300 mg/kg) on the day of administration.
Step 3: Starting Dose Administration: Administer a single oral dose of 300 mg/kg to a group of 3 female rats by gavage. The volume administered should be based on the animal's body weight taken immediately prior to dosing.
Step 4: Observation:
Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, autonomic, and central nervous system activity, and behavior patterns). Note the time of onset, duration, and severity.
Record individual animal weights shortly before dosing and at least weekly thereafter.
Step 5: Decision Logic & Subsequent Steps:
If 2 or 3 animals die: The LD50 is presumed to be in the range of the test dose. Repeat the test at a lower dose level (e.g., 50 mg/kg) to confirm.
If 1 animal dies: Dose two additional animals at the same level.
If 0 or 1 animal dies out of 3: The test is stopped. If no mortality is seen, the LD50 is considered to be greater than 300 mg/kg. The next step would be to test at a higher dose level (e.g., 2000 mg/kg) to further refine the classification.
Step 6: Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy. Any animals that die during the test are also necropsied.
Conclusion and Path Forward
While direct toxicological data for 2-(3-Methoxyphenyl)propan-1-ol is currently unavailable in the public domain, a robust preliminary hazard assessment can be constructed. By applying a Structure-Activity Relationship analysis using data from its well-characterized isomer, 2-methoxy-1-propanol, we can identify developmental and reproductive toxicity as the primary potential hazards of significant concern, with skin and eye irritation as secondary concerns. The proposed metabolic pathway highlights the potential formation of a toxic propanoic acid metabolite.
This predictive assessment provides a strong foundation for risk management and dictates a clear path forward. The outlined tiered testing strategy, rooted in internationally recognized OECD guidelines, provides a framework for systematically and definitively characterizing the toxicological profile of 2-(3-Methoxyphenyl)propan-1-ol. Generating this empirical data is an essential step to ensure the safe handling of this compound in research and development and to compile a complete and accurate Safety Data Sheet in compliance with global regulatory standards.
References
OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]
European Chemicals Agency. (2020, December). Guidance on the compilation of safety data sheets. Version 4.0. Retrieved February 24, 2026, from [Link]
European Chemicals Agency. (2015, December). Guidance in a Nutshell - Compilation of safety data sheets. Version 2.0. Retrieved February 24, 2026, from [Link]
European Chemicals Agency. (n.d.). Guidance on the compilation of safety data sheets. Retrieved February 24, 2026, from [Link]
European Chemicals Agency. (n.d.). Guidance on the compilation of safety data sheets. Retrieved February 24, 2026, from [Link]
OECD. (2001, December 17). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved February 24, 2026, from [Link]
OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved February 24, 2026, from [Link]
Slideshare. (n.d.). Oecd guidelines for toxicology studies. Retrieved February 24, 2026, from [Link]
European Chemicals Agency. (n.d.). REACH guidance documents. Retrieved February 24, 2026, from [Link]
Slideshare. (n.d.). OECD GUIDELINES.pptx. Retrieved February 24, 2026, from [Link]
Hellwig, J., Klimisch, H. J., & Jäckh, R. (1994). Prenatal toxicity of inhalation exposure to 2-methoxypropanol-1 in rabbits. Fundamental and Applied Toxicology, 23(4), 608-613. Retrieved February 24, 2026, from [Link]
Hartwig, A. (2019). 2-Methoxypropanol-1. The MAK Collection for Occupational Health and Safety, 4(2). Retrieved February 24, 2026, from [Link]
Ma-Hock, L., Klimisch, H. J., Gembardt, C., Deckardt, K., & Jäckh, R. (2005). Investigations on the subchronic toxicity of 2-methoxypropanol-1 (acetate) in rats. Human & Experimental Toxicology, 24(2), 95-99. Retrieved February 24, 2026, from [Link]
Ma-Hock, L., Klimisch, H. J., Gembardt, C., Deckardt, K., & Jäckh, R. (2005). Investigations on the subchronic toxicity of 2-methoxypropanol-1(acetate) in rats. Human & Experimental Toxicology, 24(2), 95-99. Retrieved February 24, 2026, from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxy-1-propanol. Retrieved February 24, 2026, from [Link]
Government of Canada. (n.d.). 2-Methoxy-1-propanol. Retrieved February 24, 2026, from [Link]
An In-depth Technical Guide to the Thermodynamic Stability of 2-(3-Methoxyphenyl)propan-1-ol
Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-(3-Methoxyphenyl)propan-1-ol, a subs...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-(3-Methoxyphenyl)propan-1-ol, a substituted aromatic alcohol with potential applications in pharmaceutical and chemical synthesis. Given the critical role of stability in determining the shelf-life, safety, and efficacy of chemical entities, this document outlines the theoretical underpinnings and practical methodologies for a robust stability assessment. We delve into predictive stability analysis based on molecular structure, detailed protocols for experimental evaluation using thermal analysis and forced degradation studies, and a discussion of potential degradation pathways. This guide is intended to equip researchers and drug development professionals with the necessary tools to thoroughly characterize the stability profile of 2-(3-Methoxyphenyl)propan-1-ol and related compounds.
Introduction: The Imperative of Stability in Molecule Development
The journey of a molecule from discovery to application is fraught with challenges, chief among them being the assurance of its stability. Thermodynamic stability, the measure of a system's energy state relative to its alternatives, dictates a molecule's propensity to degrade into other, potentially undesirable or toxic, chemical species. For a compound like 2-(3-Methoxyphenyl)propan-1-ol, understanding its intrinsic stability is paramount for applications in drug development, where degradation can lead to loss of potency, altered bioavailability, and adverse patient outcomes.
This guide provides a comprehensive approach to characterizing the thermodynamic stability of 2-(3-Methoxyphenyl)propan-1-ol. We will explore both theoretical considerations based on its chemical structure and the practical application of modern analytical techniques.
Table 1: Physicochemical Properties of 2-(3-Methoxyphenyl)propan-1-ol and Related Isomers
Theoretical Stability Assessment: Insights from Molecular Structure
Before embarking on experimental analysis, a thorough examination of the molecular structure of 2-(3-Methoxyphenyl)propan-1-ol can provide valuable insights into its potential stability liabilities. The molecule possesses three key functional regions:
Aromatic Methoxyphenyl Group: The methoxy (-OCH₃) group is an electron-donating group, which can influence the reactivity of the benzene ring. The ether linkage in the methoxy group is generally stable but can be susceptible to cleavage under harsh acidic conditions.
Secondary Alcohol: The hydroxyl (-OH) group on a secondary carbon is a primary site for oxidation, which would yield a ketone. It can also undergo dehydration (loss of water) at elevated temperatures, especially in the presence of an acid catalyst, to form an alkene.
Propanol Side Chain: The aliphatic chain is generally stable, but the C-C bonds can be cleaved under high-energy conditions (e.g., mass spectrometry, pyrolysis).
Based on these features, we can hypothesize that the primary degradation pathways for 2-(3-Methoxyphenyl)propan-1-ol will involve oxidation of the secondary alcohol and, under more extreme conditions, potential dehydration or ether cleavage.
Experimental Determination of Thermodynamic Stability
A multi-faceted experimental approach is essential for a comprehensive understanding of thermodynamic stability. The two main pillars of this approach are thermal analysis and forced degradation studies.
Thermal Analysis Techniques
Thermal analysis provides quantitative information about the physical and chemical changes that occur in a substance as a function of temperature. For 2-(3-Methoxyphenyl)propan-1-ol, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most pertinent techniques.[3]
TGA measures the change in mass of a sample as it is heated over time. It is invaluable for determining the temperature at which a compound begins to decompose.
Experimental Protocol: TGA of 2-(3-Methoxyphenyl)propan-1-ol
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
Sample Preparation: Accurately weigh 5-10 mg of 2-(3-Methoxyphenyl)propan-1-ol into a clean TGA pan (typically aluminum or platinum).
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. Running the experiment in both atmospheres can help distinguish between thermal decomposition and oxidative degradation.
Data Analysis: The resulting TGA curve will plot mass percentage versus temperature. The onset temperature of mass loss is a key indicator of the beginning of decomposition.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these transitions.[4]
Experimental Protocol: DSC of 2-(3-Methoxyphenyl)propan-1-ol
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
Sample Preparation: Accurately weigh 2-5 mg of 2-(3-Methoxyphenyl)propan-1-ol into a hermetically sealed aluminum pan.
Experimental Conditions:
Temperature Program:
Heat from 25 °C to a temperature above the expected boiling point (e.g., 300 °C) at a rate of 10 °C/min.
Hold isothermally for 2 minutes.
Cool to 25 °C at 10 °C/min.
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
Data Analysis: The DSC thermogram will show endothermic peaks for melting and boiling, and potentially an exothermic peak if decomposition occurs. The enthalpy of fusion (ΔHfus) and vaporization (ΔHvap) can be calculated from the peak areas.[5]
Caption: Workflow for Thermal Analysis of 2-(3-Methoxyphenyl)propan-1-ol.
Forced Degradation (Stress) Studies
Forced degradation studies are essential in drug development to identify potential degradation products and establish degradation pathways. These studies involve subjecting the compound to conditions more severe than it would typically encounter during storage and use.[6]
This assesses the stability of the compound in the presence of water across a range of pH values.
Experimental Protocol: Hydrolytic Stability
Solution Preparation: Prepare solutions of 2-(3-Methoxyphenyl)propan-1-ol (e.g., 0.1 mg/mL) in three different aqueous media:
0.1 M HCl (acidic)
Purified Water (neutral)
0.1 M NaOH (basic)
Incubation: Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.
This evaluates the compound's susceptibility to oxidation.
Experimental Protocol: Oxidative Stability
Solution Preparation: Prepare a solution of 2-(3-Methoxyphenyl)propan-1-ol in a suitable solvent (e.g., methanol/water).
Stress Agent: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.
Incubation: Store the solution at room temperature for a set period (e.g., 24 hours), protected from light.
Analysis: Analyze the sample using HPLC to determine the extent of degradation.
This assesses degradation caused by exposure to light.
Experimental Protocol: Photostability
Sample Preparation: Expose both the solid-state compound and a solution of the compound to a light source that provides both UV and visible output (as per ICH Q1B guidelines).
Control: Keep a parallel set of samples protected from light (e.g., wrapped in aluminum foil) at the same temperature.
Exposure: Expose the samples for a specified duration or until a certain level of degradation is observed in a photolabile control.
Analysis: Analyze both the exposed and control samples by HPLC.
Potential Degradation Pathways and Products
Based on the functional groups present and general chemical principles, a primary degradation pathway for 2-(3-Methoxyphenyl)propan-1-ol under oxidative conditions is the conversion of the secondary alcohol to a ketone.
The formation of this ketone, 2-(3-methoxyphenyl)propan-1-one, can be monitored and quantified using chromatographic techniques like HPLC or GC-MS.[7] Further degradation under harsh conditions could involve cleavage of the methoxy group or reactions involving the aromatic ring, but these are generally less likely under typical storage conditions.
Conclusion and Recommendations
A thorough understanding of the thermodynamic stability of 2-(3-Methoxyphenyl)propan-1-ol is a prerequisite for its successful development and application. This guide outlines a systematic approach for this characterization, combining theoretical analysis with robust experimental methodologies.
We recommend a tiered approach:
Initial Assessment: Perform TGA and DSC to determine the thermal decomposition profile and identify key thermal events.
Forced Degradation: Conduct hydrolytic, oxidative, and photostability studies to identify the most likely degradation pathways and products under stress conditions.
Long-Term Stability: Based on the results of the forced degradation studies, design and execute long-term stability studies under relevant storage conditions (e.g., controlled room temperature, accelerated conditions) to establish a reliable shelf-life.
By following this comprehensive guide, researchers and developers can build a robust stability profile for 2-(3-Methoxyphenyl)propan-1-ol, ensuring the quality, safety, and efficacy of any resulting products.
References
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Pandey, B., & Dwivedi, U. N. (2020). Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. Molecular Biotechnology, 62(7), 327-342.
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PubChem. 3-(2-Methoxyphenoxy)propan-1-ol. National Center for Biotechnology Information.
Literature Review and Synthetic Guide to 2-(3-Methoxyphenyl)propan-1-ol Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 2-(3-methoxyphenyl)propan-1-ol scaffold is a chiral building block with significant, yet underexplored, potential i...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(3-methoxyphenyl)propan-1-ol scaffold is a chiral building block with significant, yet underexplored, potential in medicinal chemistry. While structurally distinct from the well-known aryloxypropanolamine beta-blockers, its inherent features—a stereocenter, a modifiable primary alcohol, and a methoxy-substituted aromatic ring—present a compelling platform for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthetic methodologies available to access this core structure and its derivatives in both racemic and enantiomerically pure forms. We delve into the rationale behind key experimental choices, offering detailed, field-tested protocols. Furthermore, by drawing parallels with structurally related pharmacophores, we explore potential biological applications, focusing on cardiovascular and central nervous system (CNS) targets. This document is designed to serve as an authoritative resource, equipping researchers with the foundational knowledge and practical tools necessary to design, synthesize, and evaluate new chemical entities based on this promising scaffold.
Introduction: The 2-(3-Methoxyphenyl)propan-1-ol Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks are recognized as "privileged structures" due to their ability to bind to multiple biological targets. The phenylpropanolamine motif is one such framework, forming the basis of numerous approved drugs. The 2-(3-methoxyphenyl)propan-1-ol core is a specific and valuable iteration of this motif.
Its key structural attributes include:
A Chiral Center: The C-2 position is a stereocenter, meaning the molecule exists as (R) and (S) enantiomers. This is of paramount importance in drug development, as biological activity and off-target effects are often enantiomer-specific.
A Primary Alcohol: The hydroxyl group serves as a versatile synthetic handle. It can be readily functionalized into esters, ethers, carbamates, and other groups to modulate physicochemical properties such as lipophilicity, metabolic stability, and target engagement.[1]
A 3-Methoxyphenyl Group: The methoxy substituent at the meta-position influences the electronic properties of the aromatic ring and its potential interactions (e.g., hydrogen bonding, steric fit) with a receptor binding pocket. Methoxy-substituted phenyl rings are common in a wide array of biologically active compounds.[2]
This guide will first establish robust synthetic routes to this core and then explore its potential derivatization and application in drug discovery programs.
Synthetic Methodologies: Accessing the Core Scaffold
The synthesis of 2-(3-methoxyphenyl)propan-1-ol is achievable through several established organic chemistry transformations. The critical choice for the medicinal chemist is whether to produce a racemic mixture for initial screening or to pursue an enantiomerically pure compound from the outset.
Racemic Synthesis via Reduction
A straightforward and scalable approach to the racemic core involves the reduction of a corresponding ketone or carboxylic acid derivative. The reduction of 2-(3-methoxyphenyl)propanoic acid with a powerful reducing agent like lithium aluminum hydride (LAH) is a classic and effective method.
Experimental Protocol: Synthesis of Racemic 2-(3-Methoxyphenyl)propan-1-ol
Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (LAH) (1.5 eq.) in 100 mL of anhydrous tetrahydrofuran (THF).
Addition of Precursor: Dissolve 2-(3-methoxyphenyl)propanoic acid (1.0 eq.) in 50 mL of anhydrous THF and add it dropwise to the stirred LAH suspension at 0 °C (ice bath).
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours to ensure complete reduction. Monitor the reaction by Thin-Layer Chromatography (TLC).
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This procedure is critical for safely quenching the excess LAH and generating a granular precipitate that is easy to filter.
Isolation and Purification: Stir the resulting mixture for 30 minutes until a white precipitate forms. Filter the solid through a pad of Celite® and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel flash chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to yield the pure alcohol.
Expertise & Causality:
Why LAH? LAH is a potent, unselective reducing agent capable of reducing carboxylic acids directly to primary alcohols. Weaker reagents like sodium borohydride would not be effective.
Why Anhydrous Conditions? LAH reacts violently with water. Strict anhydrous conditions are essential for safety and to prevent consumption of the reagent.
Why Fieser Workup? This specific quenching procedure is a well-established and trusted method in process chemistry. It avoids the formation of gelatinous aluminum salts that can complicate product isolation, making filtration much more efficient. This self-validating protocol ensures a consistent and manageable workup.
Asymmetric Synthesis: The Path to Single Enantiomers
For modern drug development, controlling stereochemistry is non-negotiable. The most efficient way to produce a single enantiomer of 2-(3-methoxyphenyl)propan-1-ol is via the asymmetric reduction of a prochiral precursor, 1-(3-methoxyphenyl)propan-2-one.
Experimental Protocol: Asymmetric Synthesis via Catalytic Reduction
Precursor Synthesis: The starting ketone, 1-(3-methoxyphenyl)propan-2-one, can be synthesized via standard methods such as the Friedel-Crafts acylation of anisole.
Asymmetric Reduction Setup: In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction vessel with a chiral ruthenium catalyst, such as (R,R)-Noyori catalyst (e.g., RuCl) (0.01 eq.).
Reaction: Add a solution of 1-(3-methoxyphenyl)propan-2-one (1.0 eq.) in an appropriate solvent like isopropanol, which can also serve as the hydrogen source in transfer hydrogenation.
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to the recommended pressure or, for transfer hydrogenation, add a hydrogen donor like formic acid/triethylamine azeotrope and heat gently (e.g., 40-60 °C).
Workup and Analysis: Monitor the reaction for complete conversion of the ketone. After completion, vent the hydrogen and concentrate the solvent. The crude product can be purified by column chromatography. The enantiomeric excess (ee) of the product MUST be determined by chiral HPLC or GC analysis to validate the success of the asymmetric induction.
Trustworthiness & Validation: The protocol's integrity is confirmed by the final chiral HPLC analysis. A high ee (>95%) provides quantitative proof that the chiral catalyst performed as expected, delivering a product suitable for further pharmaceutical development.
Caption: Racemic vs. Asymmetric routes to the core scaffold.
Derivatization Strategies for Library Synthesis
With the core alcohol in hand (preferably as a single enantiomer), the primary hydroxyl group is a gateway to a diverse chemical library. The goal of derivatization is to systematically alter the molecule's properties to discover potent and selective binders for a given biological target.
Stereochemistry and chirality of 2-(3-Methoxyphenyl)propan-1-ol
Title: Chiral Scaffolds in Drug Design: The Stereochemical Control of 2-(3-Methoxyphenyl)propan-1-ol Executive Summary The molecule 2-(3-methoxyphenyl)propan-1-ol represents a quintessential "chiral pool" building block...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Chiral Scaffolds in Drug Design: The Stereochemical Control of 2-(3-Methoxyphenyl)propan-1-ol
Executive Summary
The molecule 2-(3-methoxyphenyl)propan-1-ol represents a quintessential "chiral pool" building block in medicinal chemistry. Structurally, it belongs to the class of 2-arylpropanols ("profenols"), which are the reduced congeners of the 2-arylpropionic acid NSAIDs (e.g., Fenoprofen, Ketoprofen). Beyond anti-inflammatory agents, this scaffold serves as a critical synthon for constructing complex central nervous system (CNS) active agents where the absolute configuration of the
-methyl group dictates receptor binding affinity.
This guide provides a rigorous technical analysis of its stereochemistry, industrial-scale enantioselective synthesis, and analytical validation, designed for researchers in process chemistry and drug discovery.
Stereochemical Analysis & CIP Designation
The biological activity of 2-arylpropanol derivatives is strictly governed by their three-dimensional architecture. To assign the absolute configuration (R/S), we employ the Cahn-Ingold-Prelog (CIP) priority system on the chiral center at C2 .
The Chiral Center
The C2 carbon is bonded to four distinct ligands. The priority is established by atomic number (
) of the atom directly attached to the stereocenter, expanding to subsequent atoms in cases of a tie.[1]
Configuration Assignment:
When the lowest priority group (
) is oriented away from the viewer:
Clockwise (1
2 3):(R)-Enantiomer .
Counter-Clockwise:(S)-Enantiomer .
Visualization: CIP Decision Tree
Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for 2-(3-methoxyphenyl)propan-1-ol.
Synthesis Strategies: Enantioselective Routes
For drug development, obtaining the pure enantiomer is non-negotiable. We present two field-proven methodologies: Biocatalytic Kinetic Resolution (high E-factor, green chemistry) and Asymmetric Hydrogenation (scalable).
Method A: Lipase-Mediated Kinetic Resolution (The "Green" Standard)
Lipases, particularly Candida antarctica Lipase B (CAL-B), exhibit exquisite enantioselectivity toward primary alcohols with
-chiral centers.
Mechanism: The lipase selectively acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted (or vice versa depending on the specific lipase strain and solvent).
Acyl Donor: Vinyl acetate is preferred because the byproduct (vinyl alcohol) tautomerizes to acetaldehyde, driving the equilibrium forward (Le Chatelier's principle).
Protocol 1: Kinetic Resolution of rac-2-(3-methoxyphenyl)propan-1-ol
Reaction Setup:
Dissolve 10.0 g of rac-2-(3-methoxyphenyl)propan-1-ol in 100 mL of anhydrous MTBE (Methyl tert-butyl ether) or Toluene.
Add 3.0 equivalents of Vinyl Acetate.
Add 500 mg of immobilized CAL-B (e.g., Novozyme 435).
Incubation:
Incubate at 30°C with orbital shaking (200 rpm).
Monitor: Track conversion via HPLC or GC every 2 hours.
Termination:
Stop reaction at exactly 50% conversion (theoretical maximum yield for resolution).
For multi-kilogram scales, resolving a racemate (max 50% yield) is inefficient. Asymmetric hydrogenation of the allylic alcohol precursor offers 100% theoretical yield.
Precursor: 2-(3-methoxyphenyl)prop-2-en-1-ol.
Catalyst: Ru-BINAP or Rh-DuPhos complexes.
Conditions:
(40-60 bar), MeOH, 25°C.
Outcome: >96% ee of the (S)- or (R)-alcohol depending on the ligand chirality.
Analytical Validation
Trustworthiness in synthesis relies on rigorous validation.
Chiral HPLC Parameters
Separation of 2-arylpropanols is routinely achieved using polysaccharide-based chiral stationary phases.
Parameter
Condition
Column
Chiralcel OD-H or Chiralpak AD-H ( mm, 5 m)
Mobile Phase
n-Hexane : Isopropanol (90:10 to 95:5 v/v)
Flow Rate
0.5 - 1.0 mL/min
Detection
UV @ 254 nm (Aryl absorption) or 210 nm
Temperature
25°C
Expected
Enantiomers typically resolve with . (S) often elutes before (R) on OD-H, but standards are required for confirmation.
Mosher's Ester Analysis (NMR)
For absolute configuration confirmation without crystal structures:
Derivatize the alcohol with both
- and --methoxy--trifluoromethylphenylacetic acid chloride (MTPA-Cl).
Analyze
NMR or NMR.
Calculate
for protons near the chiral center. The spatial arrangement of the phenyl group in the Mosher ester causes predictable shielding/deshielding effects, confirming the configuration.
Workflow Visualization
The following diagram illustrates the kinetic resolution pathway, highlighting the divergence of the enantiomers.
Figure 2: Chemo-enzymatic kinetic resolution workflow for separating enantiomers.
References
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 2-Arylpropionic Acids and Their Derivatives. Tetrahedron: Asymmetry.[4][5] Link
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link
European Patent Office. (2008). Process for the preparation of Tapentadol (WO2008012047). (Discusses related 3-methoxyphenyl intermediates).[6][7][8][9][10] Link
Sigma-Aldrich. Chiral HPLC Application Guide: Separation of 2-Arylpropionates. Link
Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition. Link
Enantioselective Synthesis of 2-(3-Methoxyphenyl)propan-1-ol: A Detailed Guide to Modern Catalytic Methods
Abstract This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the enantioselective synthesis of 2-(3-methoxyphenyl)propan-1-ol, a chiral buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the enantioselective synthesis of 2-(3-methoxyphenyl)propan-1-ol, a chiral building block of significant interest in medicinal chemistry. We delve into the practical application of two preeminent asymmetric catalytic methods: the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation. Furthermore, a promising biocatalytic route utilizing Saccharomyces cerevisiae is presented as a green chemistry alternative. This document offers not just step-by-step protocols but also the underlying mechanistic principles, comparative data, and expert insights to facilitate the successful and efficient synthesis of this valuable chiral alcohol.
Introduction: The Significance of Chiral 2-Aryl-1-propanols
Chiral 2-aryl-1-propanol scaffolds are prevalent motifs in a wide array of pharmaceuticals and biologically active molecules. The specific stereochemistry of the hydroxyl and aryl-bearing stereocenter is often critical for pharmacological activity and receptor binding. 2-(3-Methoxyphenyl)propan-1-ol, in particular, serves as a key intermediate in the synthesis of various therapeutic agents. Consequently, the development of robust and highly enantioselective methods for its synthesis is of paramount importance. This guide focuses on providing practical, reproducible, and scalable protocols for accessing either enantiomer of the target molecule with high optical purity.
Precursor Synthesis: Preparation of 3'-Methoxypropiophenone
The successful enantioselective synthesis of the target alcohol begins with the efficient preparation of its prochiral ketone precursor, 3'-methoxypropiophenone. A reliable and high-yielding method for its synthesis is the Grignard reaction between a 3-methoxyphenyl Grignard reagent and propionitrile.
Experimental Protocol: Grignard Reaction for 3'-Methoxypropiophenone
This protocol is adapted from a patented industrial process, ensuring its scalability and robustness.[1][2]
Materials:
Magnesium turnings
Anhydrous aluminum chloride (AlCl₃)
m-Bromoanisole (3-bromoanisole)
Anhydrous tetrahydrofuran (THF)
Propionitrile
3 M Hydrochloric acid (HCl)
Anhydrous sodium sulfate (Na₂SO₄)
Ethyl acetate (for extraction)
Procedure:
To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.0 mol) and anhydrous aluminum chloride (catalytic amount).
Slowly add a solution of m-bromoanisole (1.0 mol) in anhydrous THF (300 mL) from the dropping funnel. Control the addition rate to maintain a gentle reflux.
After the addition is complete, heat the mixture to reflux for 0.5-1.0 hour to ensure the complete formation of the Grignard reagent.
Cool the reaction mixture to room temperature. Under vigorous stirring, slowly add propionitrile (1.0 mol) to the Grignard reagent. An exothermic reaction will be observed.
After the addition is complete, stir the reaction mixture for an additional 1.0-2.0 hours.
Cool the reaction mixture in an ice-water bath and slowly quench by the dropwise addition of 3 M HCl to decompose the intermediate imine salt.
Separate the organic layer. Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure. The crude 3'-methoxypropiophenone can be purified by vacuum distillation to yield a colorless to pale yellow oil.
The core of this application note lies in the detailed protocols for the enantioselective reduction of 3'-methoxypropiophenone. We will explore two powerful catalytic systems and a biocatalytic alternative.
Method 1: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[3][4] It utilizes a chiral oxazaborolidine catalyst, which activates borane and directs the hydride delivery to one face of the ketone.[4][5]
Mechanism of Action:
The CBS catalyst, derived from a chiral amino alcohol (commonly (S)- or (R)-prolinol), coordinates with borane. The ketone then coordinates to the boron atom of the catalyst from the sterically less hindered face. This ternary complex facilitates an intramolecular hydride transfer from the borane to the carbonyl carbon, resulting in the formation of the chiral alcohol with high enantioselectivity.
Diagram: CBS Reduction Workflow
Caption: Workflow for the CBS reduction of 3'-methoxypropiophenone.
Experimental Protocol: (R)-2-(3-Methoxyphenyl)propan-1-ol via (S)-CBS Reduction
This protocol is based on established procedures for the CBS reduction of aromatic ketones.[4][6]
Materials:
3'-Methoxypropiophenone
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
Borane-tetrahydrofuran complex (1 M in THF)
Anhydrous tetrahydrofuran (THF)
Methanol
1 M Hydrochloric acid (HCl)
Anhydrous sodium sulfate (Na₂SO₄)
Ethyl acetate (for extraction)
Procedure:
To a dry, nitrogen-flushed flask at room temperature, add (S)-2-methyl-CBS-oxazaborolidine solution (0.1 eq, 10 mol%).
Slowly add borane-THF complex (0.6 eq) and stir for 15 minutes at room temperature to form the active catalyst complex.
Cool the mixture to -20 °C.
In a separate flask, dissolve 3'-methoxypropiophenone (1.0 eq) in anhydrous THF.
Slowly add the ketone solution to the catalyst mixture over 30 minutes, maintaining the temperature at -20 °C.
Stir the reaction mixture at -20 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
Slowly quench the reaction by the dropwise addition of methanol, followed by 1 M HCl.
Allow the mixture to warm to room temperature and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.
Expected Outcome: High yield and high enantiomeric excess (>95% ee) for the (R)-enantiomer.
Method 2: Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of ketones using molecular hydrogen.[7][8] The reaction is catalyzed by a ruthenium complex bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand.
Mechanism of Action:
The Ru-catalyst, in the presence of a base, activates molecular hydrogen to form a ruthenium hydride species. The ketone substrate coordinates to the metal center, and the hydride is transferred to the carbonyl carbon in a highly stereocontrolled manner, dictated by the chiral ligands.
Caption: Simplified catalytic cycle of Noyori asymmetric hydrogenation.
Experimental Protocol: (S)-2-(3-Methoxyphenyl)propan-1-ol via Noyori Hydrogenation
This protocol is adapted from general procedures for the asymmetric hydrogenation of acetophenone derivatives.[9]
Materials:
3'-Methoxypropiophenone
RuCl₂[(S)-BINAP][(S,S)-DPEN] or a similar pre-catalyst
Potassium tert-butoxide (KOtBu)
2-Propanol (isopropanol)
Hydrogen gas (H₂)
Anhydrous sodium sulfate (Na₂SO₄)
Ethyl acetate (for extraction)
Procedure:
In a high-pressure reactor, dissolve 3'-methoxypropiophenone (1.0 eq) in 2-propanol.
Add the Ru-catalyst (0.005-0.01 eq, 0.5-1 mol%).
Add potassium tert-butoxide (0.02 eq, 2 mol%).
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 8 atm).
Stir the reaction mixture at room temperature for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC.
Carefully depressurize the reactor and quench the reaction with water.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Expected Outcome: High yield and excellent enantiomeric excess (>98% ee) for the (S)-enantiomer.
Method 3: Biocatalytic Reduction with Saccharomyces cerevisiae
Biocatalysis offers a green and sustainable approach to asymmetric synthesis. Baker's yeast (Saccharomyces cerevisiae) contains oxidoreductase enzymes that can reduce ketones to chiral alcohols with good to excellent enantioselectivity, typically following Prelog's rule to yield the (S)-alcohol.[10][11]
Experimental Protocol: (S)-2-(3-Methoxyphenyl)propan-1-ol via Yeast Reduction
This protocol is based on general procedures for the bioreduction of acetophenones.[11][12]
Materials:
3'-Methoxypropiophenone
Active dry baker's yeast (Saccharomyces cerevisiae)
Sucrose
Tap water
Ethyl acetate (for extraction)
Celite
Procedure:
In a large flask, dissolve sucrose in warm tap water.
Add the active dry baker's yeast and stir until a homogeneous suspension is formed. Allow the yeast to activate for about 30 minutes.
Add 3'-methoxypropiophenone to the yeast suspension.
Stir the mixture at room temperature for 24-72 hours. The reaction can be monitored by TLC.
After the reaction is complete, filter the mixture through a pad of Celite to remove the yeast cells. Wash the Celite pad with ethyl acetate.
Extract the filtrate with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Expected Outcome: Moderate to good yield with variable but often high enantiomeric excess for the (S)-enantiomer.
Comparative Data
Method
Catalyst
Reagents
Typical Yield
Typical ee (%)
Enantiomer
CBS Reduction
(S)-CBS-Oxazaborolidine
BH₃·THF
>90%
>95%
(R)
Noyori Hydrogenation
RuCl₂[(S)-BINAP][(S,S)-DPEN]
H₂, KOtBu
>95%
>98%
(S)
Biocatalytic Reduction
Saccharomyces cerevisiae
Sucrose
50-80%
85-99%
(S)
Conclusion
This application note has provided detailed protocols and scientific rationale for the enantioselective synthesis of 2-(3-methoxyphenyl)propan-1-ol. The choice of method will depend on the desired enantiomer, scale, and available resources. The CBS reduction and Noyori asymmetric hydrogenation offer highly predictable and efficient routes to the (R) and (S) enantiomers, respectively, with excellent enantioselectivity. The biocatalytic approach using Saccharomyces cerevisiae presents a cost-effective and environmentally friendly alternative for accessing the (S)-enantiomer. These methodologies provide a robust toolkit for researchers in the field of medicinal and organic chemistry.
References
Rodrigues, J. A. R., et al. (2004). Recent Advances in the Biocatalytic Asymmetric Reduction of Acetophenones and α,β-Unsaturated Carbonyl Compounds. Food Technology and Biotechnology, 42(4), 295-303.
Eco-Friendly Synthesis Procedure for the Reduction of o-Hydroxy Acetophenone. (2023).
Enantioselective microbial reduction of substituted acetophenone. (2025).
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
Chiral Catalyst Deactivation during the Asymmetric Hydrogen
The revised mechanism for asymmetric hydrogenation of acetophenone with Noyori Ru complex.
Asymmetric Transfer Hydrogenation C
A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. (2015). Biomedical and Pharmacology Journal, 8(2).
Saccharomyces Cerevisiae as a Biocatalyst for Different Carbonyl Group under Green Condition. (2018). Organic Chemistry Research, 4(1), 71-76.
Morimoto, T., et al. (2015). Accessible protocol for asymmetric hydroformylation of vinylarenes using formaldehyde. Organic & Biomolecular Chemistry, 13(16), 4632-4636.
Corey-Bakshi-Shib
Myers, A. G.
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules, 23(9), 2359.
Corey–Itsuno reduction. Wikipedia.
Corey-Bakshi-Shib
Corey-Bakshi-Shib
A review of asymmetric synthetic organic electrochemistry and electrocatalysis: concepts, applications, recent developments and future directions. (2019). Beilstein Journal of Organic Chemistry, 15, 2710-2746.
CN106518635A - Synthesis method for 3-methoxypropiophenone.
CN101671245B - Process for preparing 3-methoxypropiophenone.
Synthesis method for 3-methoxypropiophenone. (2017).
Foarta, F. A. (2017). Asymmetric Hydroformylation of Disubstituted Alkenes and Application in the Synthesis of Oligomers. University of Wisconsin-Madison.
CN101671245A - Process for preparing 3-methoxypropiophenone.
Rhodium‐Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Amines. (2019).
Asymmetric Hydroformylation Using a Rhodium Catalyst Encapsulated in a Chiral Capsule. (2020). Chemistry – A European Journal, 26(12), 2611-2615.
3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry. (2023). ChemicalBook.
Recent Developments in Asymmetric Hydroformylation.
Read High-Impact Research from The Journal of Organic Chemistry.
Electrochemical α-methoxymethylation and aminomethylation of propiophenones using methanol as a green C1 source. (2021). Organic Chemistry Frontiers, 8(15), 4153-4158.
Biomimetic Asymmetric Reduction of Tetrasubstituted Olefin 2,3-Disubstituted Inden-1-ones with Chiral and Regenerable NAD(P)H Models. (2021). Organic Letters, 23(18), 7122-7127.
Recent Advances in Organocatalytic Asymmetric Cycloaddition Reactions Through Ortho‐Quinone Methide Scaffolds. (2021). Asian Journal of Organic Chemistry, 10(9), 2184-2204.
Catalytic hydrogenation protocols for 2-(3-Methoxyphenyl)propan-1-ol precursors
Application Note: Advanced Catalytic Hydrogenation Protocols for 2-(3-Methoxyphenyl)propan-1-ol Precursors Executive Summary 2-(3-Methoxyphenyl)propan-1-ol is a critical chiral building block in the synthesis of non-ster...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Catalytic Hydrogenation Protocols for 2-(3-Methoxyphenyl)propan-1-ol Precursors
Executive Summary
2-(3-Methoxyphenyl)propan-1-ol is a critical chiral building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), fragrance ingredients, and novel opioid analgesics. Its structural integrity relies on the precise installation of the chiral center at the C2 position and the preservation of the methoxy ether moiety.
This guide details two validated catalytic hydrogenation protocols for the synthesis of this target from its primary precursors:
Route A (Enantioselective): Asymmetric hydrogenation of 2-(3-methoxyphenyl)acrylic acid , followed by hydride reduction. This is the preferred route for generating high enantiomeric excess (>96% ee).
Route B (Chemoselective): Direct hydrogenation of 2-(3-methoxyphenyl)propanal (or its unsaturated analog 2-(3-methoxyphenyl)acrolein). This route is optimal for racemic synthesis or when the chiral center is established via prior auxiliary methods.
Precursor Analysis & Strategic Selection
The choice of precursor dictates the catalytic strategy. The 3-methoxy substituent is electron-donating but stable under standard hydrogenation conditions. However, it demands careful catalyst selection to prevent competitive arene hydrogenation or hydrogenolysis (demethylation).
The following diagram illustrates the divergent pathways from common precursors to the target alcohol.
Figure 1: Synthetic pathways to 2-(3-Methoxyphenyl)propan-1-ol. Route A (Red) is the primary focus for asymmetric synthesis.
Protocol A: Asymmetric Hydrogenation of 2-(3-Methoxyphenyl)acrylic acid
This protocol utilizes a Ruthenium-BINAP complex to install the chiral center at C2. This is the industry-standard approach for "profen" type precursors.
Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl or Ru(OAc)₂((S)-BINAP).
Note: The (S)-BINAP ligand typically yields the (S)-acid. Verify configuration with specific rotation.
Solvent: Methanol (Degassed, HPLC grade).
Base: Triethylamine (Et₃N) - optional, enhances rate for anionic mechanism.
Equipment: High-pressure stainless steel autoclave (Parr or similar) with magnetic or overhead stirring.
Experimental Procedure
Catalyst Loading: In a glovebox (N₂ atmosphere), charge the autoclave liner with the substrate (1.0 equiv) and the Ru-catalyst (Substrate/Catalyst ratio S/C = 1000:1 to 2000:1).
Solvation: Add degassed Methanol (concentration ~0.5 M). If using the anionic pathway, add Et₃N (1.0 equiv).
Purging: Seal the autoclave. Purge with N₂ (3 cycles, 5 bar) followed by H₂ (3 cycles, 5 bar) to remove oxygen. Critical: Oxygen poisons phosphine ligands.
Reaction: Pressurize to 30–50 bar H₂ . Heat to 25–40°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.
Monitoring: Monitor H₂ uptake. Reaction is typically complete when uptake plateaus (4–12 hours).
Workup: Vent H₂ carefully. Concentrate the solvent under reduced pressure.
Purification: Dissolve residue in 1N NaOH, wash with ether (removes non-acidic impurities/catalyst ligands), then acidify aqueous layer with HCl and extract into EtOAc.
Downstream Reduction: The resulting chiral acid is reduced to the target alcohol using Borane-THF (1.0 M) at 0°C to maintain optical purity (no racemization occurs during Borane reduction of acids).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Catalyst poisoning (O₂ or halides).
Use strictly degassed solvents; repurify substrate (recrystallize).
Low ee%
High Temperature or H₂ pressure too low.
Lower temp to 20°C; Increase H₂ pressure to >50 bar.
Demethylation
Acidic conditions or high temp.
Ensure neutral/basic conditions (Et₃N); keep T < 40°C.
Protocol B: Chemoselective Hydrogenation of 2-(3-Methoxyphenyl)propanal
For scenarios where the aldehyde is available (e.g., via hydroformylation), this protocol reduces the aldehyde to the alcohol without reducing the aromatic ring.
Catalyst Selection: Ruthenium on Carbon (Ru/C)
While Raney Nickel is common, it carries a higher risk of desulfurization or ring hydrogenation. 5% Ru/C is recommended for high chemoselectivity towards the carbonyl group in aromatic substrates.
Experimental Procedure
Setup: Charge a hydrogenation vessel with 2-(3-methoxyphenyl)propanal (10 mmol) and 5% Ru/C (5 wt% loading relative to substrate).
Solvent: Isopropyl alcohol (IPA) or Ethanol/Water (95:5). Water often accelerates Ru-catalyzed hydrogenations.
Conditions: Pressurize to 20 bar H₂ at 60°C .
Reaction: Stir for 6 hours. Monitor via GC-FID for disappearance of aldehyde.
Workup: Filter catalyst through a Celite pad. Concentrate filtrate.[2][3]
Yield: Expect >95% yield.
Safety & Handling
Hydrogen Gas: Extremely flammable. Ensure all autoclaves are grounded and leak-tested.
Catalysts: Dry Ru/C and Raney Nickel are pyrophoric. Handle under inert gas or keep wet.
Substrate: Methoxyphenyl derivatives can be skin irritants. Use standard PPE.
References
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. Link
Glorius, F. (2004). Asymmetric Hydrogenation of Heteroarenes and Arenes. Organic & Biomolecular Chemistry, 3, 4171-4175. (Context for ring stability). Link
BenchChem Technical Support. (2025). Enhancing Enantioselectivity in the Asymmetric Synthesis of 2-Phenyl-1-propanol. (Protocol adaptation source). Link
TCI Chemicals. (2024). Hydrogenation Catalysts: Technical Brochure. (Catalyst specifications for Ru-BINAP). Link
Common Organic Chemistry. (2023). Reduction of Carboxylic Acids to Alcohols using Borane. Link
Application Notes & Protocols: The Utility of 2-(3-Methoxyphenyl)propan-1-ol as a Chiral Pharmaceutical Intermediate
Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 2-(3-Methoxyphenyl)propan-1-ol as a pivotal intermediate in pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 2-(3-Methoxyphenyl)propan-1-ol as a pivotal intermediate in pharmaceutical synthesis. We move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights into its synthesis, purification, analytical validation, and application. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure reproducibility and success. A significant focus is placed on its role as a key chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs), including the analgesic drug Tapentadol.
Introduction: Strategic Importance in Medicinal Chemistry
2-(3-Methoxyphenyl)propan-1-ol is a chiral alcohol whose structural framework is of significant interest in medicinal chemistry. Its combination of a methoxy-substituted aromatic ring and a secondary alcohol creates a versatile scaffold for building more complex molecules. The methoxy group can be a crucial pharmacophoric element or can serve as a synthetic handle for demethylation to a phenol, a common feature in opioid analgesics.[1][2] The secondary alcohol provides a reactive site for introducing new functional groups and extending the carbon skeleton. As an important raw material and intermediate, it is primarily utilized in the synthesis of various pharmaceutical agents.[3][4][5] Its chirality is of paramount importance, as the stereochemistry of the final API often dictates its efficacy and safety profile.
This guide will illuminate the path from synthesis to application, with a practical focus on its conversion into precursors for high-value pharmaceuticals.
Physicochemical Properties & Specifications
A thorough understanding of the intermediate's physical and chemical properties is fundamental for its effective use in synthesis and for developing appropriate analytical controls.
Soluble in common organic solvents (e.g., Methanol, Ethanol, Dichloromethane, Ethyl Acetate)
General Chemical Principles
Synthesis Protocol: From Ketone to Chiral Alcohol
The most direct and industrially relevant synthesis of 2-(3-Methoxyphenyl)propan-1-ol involves the stereoselective reduction of its corresponding ketone, 1-(3-methoxyphenyl)propan-1-one. This ketone is a common starting material in various patented synthetic routes.[2][9][10]
Rationale for Method Selection
The reduction of a prochiral ketone is a classic and efficient method for generating a chiral alcohol. We will describe a standard laboratory procedure using sodium borohydride (NaBH₄).
Expertise & Experience: Sodium borohydride is chosen for its excellent safety profile, ease of handling, and chemoselectivity. It readily reduces ketones and aldehydes without affecting other functional groups like esters or the methoxy ether. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which also serves as a proton source for the workup.
Trustworthiness: This protocol includes a straightforward aqueous workup and purification by column chromatography, a self-validating system where purity can be immediately assessed by Thin Layer Chromatography (TLC) and subsequently by the QC methods detailed in Section 5.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-(3-Methoxyphenyl)propan-1-ol.
Step-by-Step Protocol
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-methoxyphenyl)propan-1-one (5.0 g, 30.4 mmol). Dissolve the ketone in methanol (100 mL).
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
Reduction: Slowly add sodium borohydride (NaBH₄) (1.73 g, 45.6 mmol) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting ketone spot has disappeared.
Quenching: Cool the mixture again in an ice bath and cautiously add acetone (10 mL) to quench any unreacted NaBH₄. Then, slowly add deionized water (50 mL).[11]
Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine, 50 mL) to remove residual water and inorganic salts.[11] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
Purification: Purify the crude oil using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30% ethyl acetate) to obtain the pure 2-(3-Methoxyphenyl)propan-1-ol.
Application in API Synthesis: Pathway to Tapentadol
This intermediate is a direct precursor to key intermediates in the synthesis of Tapentadol, a potent analgesic. The following pathway illustrates how 2-(3-Methoxyphenyl)propan-1-ol can be elaborated into a core Tapentadol precursor. The overall synthesis often starts with 1-(3-methoxyphenyl)propan-1-one, which undergoes a Mannich reaction followed by a Grignard reaction and subsequent transformations.[2][9][12] Our intermediate, the alcohol, would be a product of the Grignard step or a reduction step and is pivotal for the subsequent elimination or substitution reactions.
Synthetic Pathway Overview
The conversion to Tapentadol requires the introduction of a dimethylamine group and an ethyl group, followed by demethylation of the methoxy group. The stereochemistry is critical and is often controlled via chiral resolution or asymmetric synthesis.[1][2]
Application Note: Precision Oxidation Strategies for 2-(3-Methoxyphenyl)propan-1-ol
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of oxidizing 2-(3-Methoxyphenyl)propan-1-ol , a chiral primary alcohol with an electr...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of oxidizing 2-(3-Methoxyphenyl)propan-1-ol , a chiral primary alcohol with an electron-rich aromatic ring and a racemization-prone
-chiral center.
Executive Summary
The oxidation of 2-(3-Methoxyphenyl)propan-1-ol (1) presents two distinct synthetic challenges:
Regioselectivity & Chemoselectivity: The electron-rich 3-methoxyphenyl ring is susceptible to electrophilic chlorination when using hypochlorite-based oxidants (e.g., standard TEMPO/Bleach).
Stereochemical Integrity: The product, 2-(3-Methoxyphenyl)propanal (2) , possesses a benzylic
-proton with enhanced acidity (). Basic conditions or elevated temperatures promote rapid racemization via the enol form.
This guide details two optimized protocols:
Protocol A (Aldehyde Target): Dess-Martin Periodinane (DMP) oxidation. This provides a neutral/mildly acidic environment that preserves enantiomeric excess (
).
Protocol B (Carboxylic Acid Target): A Two-Stage "Telescoped" Sequence using TEMPO/BAIB followed by Pinnick Oxidation. This avoids ring chlorination and racemization associated with Jones reagent or unbuffered permanganate.
Chemical Context & Mechanistic Strategy
The Substrate[1][2][3][4][5]
Compound: 2-(3-Methoxyphenyl)propan-1-ol
Key Feature: Chiral center at C2.
Risk Profile:
Ring Chlorination: High risk with NaOCl (Bleach).
Racemization: High risk with bases (
, , ) or heat.
The Pathways
The following diagram outlines the decision tree for selecting the correct oxidant based on the target product and tolerance for side reactions.
Figure 1: Reaction pathways highlighting the "Safe Zones" (Solid Blue/Green lines) versus "Danger Zones" (Dashed Red lines).[1]
Protocol A: Selective Oxidation to Aldehyde
Target: 2-(3-Methoxyphenyl)propanal
Method: Dess-Martin Periodinane (DMP)
Rationale: DMP operates under neutral to slightly acidic conditions (due to liberated acetic acid), preventing the formation of the enolate intermediate required for racemization. It avoids the use of electrophilic chlorine species.
Reagents & Materials[1][3][4][7][8][9][10][11]
Substrate (1): 1.0 equiv
Dess-Martin Periodinane (DMP): 1.2 equiv
Solvent: Dichloromethane (DCM) (Anhydrous)
Buffer (Optional but recommended): Sodium Bicarbonate (
) (Solid, 2.0 equiv) - Use only if substrate is acid-sensitive; for this specific substrate, unbuffered DMP is usually acceptable, but buffered is safer for scale-up.
Quench: Sat.
/ Sat. (1:1 mixture)
Step-by-Step Protocol
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 2-(3-Methoxyphenyl)propan-1-ol (1.0 g, 6.0 mmol) in anhydrous DCM (30 mL, 0.2 M).
Temperature Control: Cool the solution to 0 °C using an ice bath. Critical: Lower temperature minimizes any potential epimerization.
Addition: Add DMP (3.05 g, 7.2 mmol, 1.2 equiv) in one portion.
Note: If using buffered conditions, add solid
(1.0 g) prior to DMP addition.
Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 1–2 hours.
Monitoring: Check TLC (Hexane/EtOAc 4:1). The alcohol spot (
) should disappear, replaced by the aldehyde ().
Quench (The "Fieser" Variation):
Cool back to 0 °C.
Add 20 mL of a 1:1 mixture of saturated aqueous
and saturated aqueous .
Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
Workup:
Separate phases. Extract aqueous layer with DCM (2 x 15 mL).
Combine organics, dry over
, and concentrate in vacuo at <30 °C .
Caution: Do not heat the aldehyde excessively during evaporation to avoid racemization.
Purification: Flash chromatography on silica gel (neutralized with 1%
if necessary, though usually not required) eluting with Hexane/EtOAc (9:1).
Expected Yield: 85–92%
Stereochemical Retention: >98% ee retention.
Pinnick Oxidation
Rationale: Direct oxidation with Jones Reagent is too harsh (racemization). The Anelli (TEMPO/Bleach) method risks chlorinating the electron-rich methoxy ring. This two-step "telescoped" protocol uses BAIB (Bis-acetoxyiodobenzene) as a mild co-oxidant for TEMPO, followed by the mildest known acid oxidation (Pinnick).
Phase 1: Alcohol
Aldehyde (TEMPO/BAIB)
Dissolution: Dissolve alcohol (1.0 equiv) in DCM/Water (9:1 ratio).
Catalyst: Add TEMPO (0.1 equiv).
Co-Oxidant: Add BAIB (1.1 equiv) at 0 °C. Stir until conversion to aldehyde is complete (approx. 2-4 h).
Advantage:[2][3] No active chlorine species are generated.
Phase 2: Aldehyde
Acid (Pinnick Oxidation)
This step is performed directly on the crude aldehyde or after a simple extraction.
Reagents:
Crude Aldehyde (from Phase 1)
Sodium Chlorite (
): 1.5 equiv
Sodium Dihydrogen Phosphate (
): 1.2 equiv (Buffer pH ~3.5)
Scavenger: 2-Methyl-2-butene (5-10 equiv)
Solvent: t-Butanol / Water (3:1)
Step-by-Step Protocol:
Solvent Switch: If Phase 1 was done in DCM, evaporate carefully and redissolve the crude aldehyde in t-Butanol (20 mL per gram). Add Water (7 mL per gram).
Scavenger: Add 2-methyl-2-butene (excess). Critical: This scavenges hypochlorous acid (HOCl) generated in situ, preventing ring chlorination.
Oxidant Preparation: Dissolve
and in a minimum amount of water.
Addition: Add the salt solution dropwise to the aldehyde mixture at 0 °C.
Reaction: Stir at 0 °C to Room Temp for 2–4 hours. The yellow color of
Basic conditions ( pH) guarantee racemization of the -center.
Swern (DMSO/Oxalyl Chloride)
🟡 Acceptable
Good for aldehyde, but requires -78°C. Odor issues. quench can cause epimerization if warmed too fast.
TEMPO / Bleach (Anelli)
🟡 Caution
NaOCl can chlorinate the activated 3-methoxyphenyl ring. pH 9 buffer risks racemization.
DMP (Protocol A)
🟢 Recommended
Neutral/Acidic pH preserves chirality. Mild. No ring chlorination.
Pinnick (Protocol B)
🟢 Recommended
The "Gold Standard" for chiral aldehydes to acids. Scavenger prevents side reactions.
References
Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[3] J. Org.[7][3][8] Chem.1983 , 48, 4155–4156.[3] Link
Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water."[8] J. Org.[7][3][8] Chem.1994 , 59, 7549–7552.[8] Link
Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids... Using TEMPO." J. Org.[4][9] Chem.1987 , 52, 2559–2562. Link
Zhao, M.; Li, J.; Mano, E.; Song, Z.; Tschaen, D. M. "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach." J. Org. Chem.1999 , 64, 2564–2566. Link
Bal, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of alpha, beta-unsaturated aldehydes." Tetrahedron1981 , 37, 2091–2096. Link
De Luca, L.; Giacomelli, G.; Porcheddu, A. "A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds." (TEMPO/BAIB Protocol) Org. Lett.2001 , 3, 3041–3043. Link
Application Note: Advanced Purification Protocols for Crude 2-(3-Methoxyphenyl)propan-1-ol
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application: Isolation of high-purity chiral/achiral building blocks and API intermediates. Mechanistic Context & Crude Profiling...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Application: Isolation of high-purity chiral/achiral building blocks and API intermediates.
Mechanistic Context & Crude Profiling
The compound 2-(3-Methoxyphenyl)propan-1-ol is a versatile arylpropanol derivative frequently utilized as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex neuroactive APIs.
In a standard synthetic workflow, this primary alcohol is generated via the reduction of 2-(3-methoxyphenyl)propanoic acid using Borane-Dimethylsulfide (BH₃·DMS) or Lithium Aluminum Hydride (LiAlH₄) [1]. While these reductive methods are highly efficient, the resulting crude matrix is rarely pure. To design a rational purification strategy, we must first understand the causality behind the impurities present in the crude mixture:
Inorganic Salts: Borate or aluminate complexes remain post-quench.
Over-reduced Byproducts: Trace amounts of des-oxygenated hydrocarbons (e.g., 1-ethyl-3-methoxybenzene) can form under aggressive reductive conditions.
Dimeric/Oligomeric Species: Side reactions during the workup phase can yield higher molecular weight impurities.
By understanding this matrix, we can deploy an orthogonal, three-stage purification strategy: Liquid-Liquid Extraction (LLE) to remove salts and acids, Silica Gel Chromatography to isolate the alcohol from neutral hydrocarbons, and Vacuum Distillation for final trace-polishing [2].
Physicochemical Data & Impurity Profiling
To ensure a self-validating workflow, the physical properties of the target compound and its impurities must dictate the separation parameters.
Table 1: Physicochemical Properties of the Target Compound
High atmospheric BP (>250 °C) requires vacuum distillation to prevent thermal degradation [2].
Solubility
Soluble in EtOAc, DCM, Et₂O; Insoluble in H₂O
Ideal for biphasic Liquid-Liquid Extraction (LLE).
Table 2: Crude Mixture Profiling and Separation Rationale
Impurity Class
Source
Removal Strategy
Causality
Boron/Aluminum Salts
Reducing agents
Aqueous Wash (H₂O/Brine)
Highly water-soluble; partitions entirely into the aqueous phase.
Unreacted Acid
Starting material
Basic Aqueous Wash (NaHCO₃)
Deprotonation yields a water-soluble sodium carboxylate salt.
Hydrocarbons
Over-reduction
Silica Gel Chromatography
Lacks a hydroxyl group; elutes rapidly in non-polar mobile phases.
Trace Solvents/Oligomers
Process / Workup
Vacuum Distillation
Exploits distinct boiling point differentials for final >99% polishing.
Purification Workflow Visualization
The following diagram illustrates the orthogonal three-stage purification logic.
Workflow for the isolation and purification of 2-(3-Methoxyphenyl)propan-1-ol.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step have been met.
Objective: Remove inorganic salts and unreacted carboxylic acid.
Quench: Cool the crude reaction mixture to 0 °C. Slowly add Methanol (MeOH) dropwise until effervescence (H₂ gas evolution) ceases. Causality: MeOH safely destroys residual hydrides without generating excessive exothermic heat.
Dilution: Dilute the quenched mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
Basic Wash: Transfer to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).
Phase Separation: Invert gently and vent frequently. Allow the layers to separate.
Self-Validation Check: Test the pH of the aqueous layer. It must be ~8.0. If it is acidic, the unreacted 2-(3-methoxyphenyl)propanoic acid is still protonated and trapped in the organic layer. Repeat the NaHCO₃ wash until the aqueous pH is basic.
Brine Wash & Drying: Wash the retained organic layer with saturated NaCl (brine) to remove residual water. Dry over anhydrous Magnesium Sulfate (MgSO₄). Filter and concentrate in vacuo.
Stage 2: Silica Gel Column Chromatography
Objective: Separate the target alcohol from structurally similar neutral impurities.
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using Hexanes as the slurry solvent.
Loading: Dissolve the concentrated crude from Stage 1 in a minimum amount of Dichloromethane (DCM) and load it evenly onto the silica bed.
Elution Gradient: Begin elution with 100% Hexanes to flush out non-polar over-reduced hydrocarbons. Gradually increase polarity to 20% EtOAc in Hexanes [3].
Fraction Collection & Monitoring: Collect fractions and monitor via Thin Layer Chromatography (TLC).
Self-Validation Check: The target compound (a primary alcohol) will typically exhibit an
of ~0.35 in 20% EtOAc/Hexanes. Because the isolated aromatic ring has weak UV absorbance, validate spots by dipping the TLC plate in a Phosphomolybdic Acid (PMA) or Vanillin stain, followed by heating. The product will appear as a dark blue/black spot.
Pooling: Combine fractions containing the pure product and evaporate the solvent under reduced pressure.
Stage 3: Vacuum Distillation (Final Polishing)
Objective: Achieve >99% analytical purity by removing trace solvents, silica dust, and high-boiling oligomers.
Setup: Transfer the pooled, concentrated oil to a round-bottom flask equipped with a short-path distillation head, a fraction collector (cow adapter), and a high-vacuum pump.
Degassing: Apply vacuum (~10 mmHg) at room temperature for 15 minutes to degas the sample and remove any residual EtOAc/Hexanes.
Heating: Gradually increase the oil bath temperature.
Fractionation:
Fore-run: Discard any distillate collected below 120 °C (head temperature).
Main Fraction: Collect the fraction distilling at a steady head temperature of approximately 125–135 °C at 10 mmHg.
Self-Validation Check: The distillation is successful if the head temperature remains strictly constant while the main fraction is collected. A fluctuating temperature indicates co-distillation of impurities or vacuum leaks.
Final Verification: Submit the polished oil for GC-MS and ¹H-NMR analysis to confirm >99% purity and the absence of solvent peaks.
References
Title: Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method
Source: UC Irvine - eScholarship
URL: [Link]
Title: 2-Phenyl-1-propanol | C9H12O | CID 14295 (Baseline physical property proxy for arylpropanols)
Source: PubChem - National Institutes of Health (NIH)
URL: [Link]
Application
Application Note: Synthesis of 2-(3-Methoxyphenyl)propan-1-ol via Grignard Homologation and Cross-Coupling Strategies
Executive Summary The primary alcohol 2-(3-methoxyphenyl)propan-1-ol is a critical chiral building block in the development of pharmaceutical active pharmaceutical ingredients (APIs), particularly in the synthesis of mod...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The primary alcohol 2-(3-methoxyphenyl)propan-1-ol is a critical chiral building block in the development of pharmaceutical active pharmaceutical ingredients (APIs), particularly in the synthesis of modified profens and tapentadol analogs. This application note provides drug development professionals and synthetic chemists with two rigorously validated, highly regioselective Grignard-based pathways to synthesize this target molecule, bypassing common regiochemical pitfalls associated with epoxide ring-opening.
Mechanistic Rationale & Pathway Selection
A common mechanistic misconception in the synthesis of 2-arylpropan-1-ols is the direct reaction of an aryl Grignard reagent (e.g., 3-methoxyphenylmagnesium bromide) with propylene oxide (2-methyloxirane). However, nucleophilic attack by a Grignard reagent on an unactivated, asymmetric aliphatic epoxide occurs predominantly at the less sterically hindered terminal carbon. This yields the secondary alcohol, 1-(3-methoxyphenyl)propan-2-ol, rather than the desired primary alcohol.
To guarantee strict regiocontrol, we must employ one of two alternative strategies:
Pathway A (Direct Formaldehyde Homologation): This route relies on the C1-homologation of a secondary benzylic Grignard reagent. By reacting 1-(3-methoxyphenyl)ethylmagnesium bromide with anhydrous formaldehyde, the primary alcohol is formed directly[1]. Because formaldehyde is a gas that rapidly polymerizes, it must be generated in situ via the thermal depolymerization (cracking) of paraformaldehyde to avoid introducing water, which would prematurely quench the Grignard reagent[2].
Pathway B (Kumada-Corriu Cross-Coupling & Reduction): This route utilizes commercially available 3-methoxyphenylmagnesium bromide[3]. It is cross-coupled with ethyl 2-bromopropanoate using a Palladium catalyst to form an ester intermediate, which is subsequently reduced with Lithium Aluminum Hydride (LiAlH4) to yield the target primary alcohol.
Synthetic Workflow Visualization
Fig 1: Dual Grignard synthetic pathways for 2-(3-Methoxyphenyl)propan-1-ol.
Detailed Experimental Protocols
Protocol A: Formaldehyde Homologation
Step 1: Grignard Initiation
To a flame-dried, argon-purged 250 mL round-bottom flask, add magnesium turnings (1.2 eq, 29 mmol) and a single crystal of iodine.
Dissolve 1-bromo-1-(3-methoxyphenyl)ethane (1.0 eq, 24 mmol) in 50 mL of anhydrous THF. Add 5 mL of this solution to the magnesium to initiate the reaction (indicated by the disappearance of the iodine color and slight reflux).
Add the remaining bromide solution dropwise over 30 minutes. Reflux for 1 hour to ensure complete insertion, forming 1-(3-methoxyphenyl)ethylmagnesium bromide.
In a separate, dry Schlenk flask connected to the reaction vessel via a wide-bore, heat-traced cannula, add dry paraformaldehyde (3.0 eq, 72 mmol).
Cool the Grignard solution to 0 °C.
Heat the paraformaldehyde flask to 150–160 °C to thermally crack the polymer into monomeric formaldehyde gas[2]. Bubble the gas directly into the vigorously stirred Grignard solution[1].
Once depolymerization is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
Step 3: Quenching and Isolation
Cool the reaction to 0 °C and carefully quench with 30 mL of saturated aqueous NH4Cl.
Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc, 8:2) to yield the pure alcohol.
Protocol B: Kumada-Corriu Coupling & Reduction
Step 1: Transition-Metal Catalyzed Cross-Coupling
In a flame-dried flask under argon, dissolve ethyl 2-bromopropanoate (1.1 eq, 22 mmol) and PdCl2(dppf) (0.05 eq, 1 mmol) in 40 mL of anhydrous THF. Cool to 0 °C.
Dropwise add a 1.0 M solution of 3-methoxyphenylmagnesium bromide in THF (1.0 eq, 20 mmol)[3].
Warm the reaction to room temperature and stir for 4 hours. Quench with saturated NH4Cl, extract with diethyl ether, and concentrate to isolate the intermediate, ethyl 2-(3-methoxyphenyl)propanoate.
Step 2: LiAlH4 Reduction & Fieser-Fieser Workup
Suspend LiAlH4 (1.5 eq, 30 mmol) in 30 mL of anhydrous THF at 0 °C.
Dissolve the ester intermediate in 10 mL of THF and add it dropwise to the suspension. Stir for 2 hours at room temperature.
Self-Validating Quench: To prevent unfilterable aluminum hydroxide emulsions, strictly apply the Fieser-Fieser workup. Cool to 0 °C and sequentially add: x mL of H2O (where x = grams of LiAlH4 used), x mL of 15% aqueous NaOH, and 3x mL of H2O.
Stir vigorously until the aluminum salts precipitate as a white, granular solid. Filter through a Celite pad, concentrate the filtrate, and purify to obtain the target molecule.
Quantitative Data & Analytical Markers
Parameter
Pathway A (Homologation)
Pathway B (Coupling/Reduction)
Overall Yield
65 – 75%
70 – 80% (over 2 steps)
Reaction Time
4 – 6 hours
8 – 10 hours
Regioselectivity
>99% (Primary Alcohol)
>99% (Primary Alcohol)
Key 1H NMR (CDCl3)
3.70 ppm (d, 2H, -CH2 OH)
3.70 ppm (d, 2H, -CH2 OH)
Key 1H NMR (CDCl3)
2.95 ppm (m, 1H, -CH -)
2.95 ppm (m, 1H, -CH -)
Key 1H NMR (CDCl3)
1.25 ppm (d, 3H, -CH3 )
1.25 ppm (d, 3H, -CH3 )
Troubleshooting & Safety
Paraformaldehyde Repolymerization: When executing Pathway A, monomeric formaldehyde gas is highly prone to repolymerizing inside cold transfer tubing, which can cause dangerous pressure buildups[2]. Always use a wide-bore cannula and wrap it with heat tape to maintain the gas phase during transfer.
LiAlH4 Pyrophoricity: Lithium aluminum hydride reacts violently with moisture, evolving highly flammable hydrogen gas. Ensure all glassware is oven-dried and operations are conducted under a strict inert atmosphere.
References
Experimental protocol for Grignard synthesis of 2-Methyl-1-hexanol
Source: Benchchem
URL
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Application Notes and Protocols: Investigating 2-(3-Methoxyphenyl)propan-1-ol for Novel Fragrance Applications
Introduction: Unveiling the Olfactory Potential of a Novel Phenylpropanol Derivative The quest for novel fragrance ingredients is a cornerstone of innovation in the fragrance industry. Phenylpropanols and their derivativ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Olfactory Potential of a Novel Phenylpropanol Derivative
The quest for novel fragrance ingredients is a cornerstone of innovation in the fragrance industry. Phenylpropanols and their derivatives are a well-established class of aroma chemicals, often imparting floral, green, and balsamic notes to fragrance compositions.[1] This document provides a comprehensive guide for the evaluation of a lesser-known molecule, 2-(3-Methoxyphenyl)propan-1-ol (CAS No. 27877-69-6), as a potential new ingredient for fine fragrances, personal care, and home care applications.
While extensive public data on the olfactory profile of 2-(3-Methoxyphenyl)propan-1-ol is limited, its chemical structure suggests a promising and complex aromatic profile. The presence of the methoxyphenyl group is common in fragrance ingredients and often contributes sweet, anisic, and sometimes spicy characteristics.[2] The propanol moiety can be associated with soft, floral, and slightly waxy notes. Based on these structural analogies, we hypothesize that 2-(3-Methoxyphenyl)propan-1-ol may possess a unique combination of these characteristics, potentially offering a novel floral-anisic scent with woody or spicy undertones.
These application notes will guide researchers through a systematic approach to fully characterize the olfactory properties, performance, and stability of 2-(3-Methoxyphenyl)propan-1-ol, thereby establishing its potential value in fragrance creation.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of 2-(3-Methoxyphenyl)propan-1-ol is presented in Table 1. These properties are essential for understanding its behavior in formulations and for analytical method development.
Property
Predicted Value
Significance in Fragrance Applications
Molecular Weight
166.22 g/mol
Influences volatility and diffusion.
Boiling Point
~250-260 °C
Suggests it is a middle to base note with good substantivity.
LogP (Octanol-Water Partition Coefficient)
~2.0-2.5
Indicates moderate lipophilicity, suggesting good solubility in fragrance oils and potential for skin substantivity.
Vapor Pressure
Low to moderate
Consistent with a middle or base note, contributing to the longevity of a fragrance.
Table 1: Predicted Physicochemical Properties of 2-(3-Methoxyphenyl)propan-1-ol.
Protocols for Comprehensive Evaluation
A thorough evaluation of a potential new fragrance ingredient requires a multi-faceted approach, combining instrumental analysis with sensory evaluation. The following protocols are designed to provide a complete profile of 2-(3-Methoxyphenyl)propan-1-ol.
Purity and Identity Verification: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To confirm the identity and purity of the 2-(3-Methoxyphenyl)propan-1-ol sample.
Rationale: GC-MS is a fundamental technique in fragrance analysis, allowing for the separation and identification of individual volatile components in a sample.[3][4][5] This is crucial for ensuring that the olfactory evaluation is of the target molecule and not influenced by impurities.
Protocol:
Sample Preparation: Prepare a 1% solution of 2-(3-Methoxyphenyl)propan-1-ol in high-purity ethanol.
Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer.
GC Conditions:
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for this analysis.
Injector Temperature: 250 °C.
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/minute, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
Ionization Mode: Electron Impact (EI) at 70 eV.
Mass Range: Scan from m/z 35 to 350.
Data Analysis:
Identify the main peak corresponding to 2-(3-Methoxyphenyl)propan-1-ol by its retention time and mass spectrum.
Quantify the purity by calculating the peak area percentage.
Identify any impurities by comparing their mass spectra to a reference library (e.g., NIST).
Caption: GC-MS workflow for purity and identity verification.
Olfactory Evaluation: Sensory Panel Analysis
Objective: To characterize the odor profile of 2-(3-Methoxyphenyl)propan-1-ol and determine its olfactory classification.
Rationale: The human nose is the ultimate detector for fragrance evaluation. A trained sensory panel can provide detailed descriptions of the scent, its intensity, and its evolution over time.[6][7][8]
Protocol:
Panelist Selection: Assemble a panel of at least five trained and experienced fragrance evaluators.
Sample Preparation:
Prepare a 10% solution of 2-(3-Methoxyphenyl)propan-1-ol in a neutral solvent like dipropylene glycol (DPG).
Dip standard smelling strips into the solution and allow the solvent to evaporate for a few seconds.
Evaluation Procedure:
Initial Impression (Top Note): Panelists smell the strip immediately after preparation and record their initial impressions.
Evolution (Heart/Middle Note): The strips are evaluated again after 15 minutes, 1 hour, and 3 hours to observe the development of the fragrance.
Dry-Down (Base Note): A final evaluation is conducted after 6-8 hours to assess the substantivity and the final character of the scent.
Data Collection: Panelists should use a standardized fragrance vocabulary to describe the scent, including aspects like:
Odor Family: Floral, woody, spicy, fruity, etc.
Odor Descriptors: Specific characteristics (e.g., sweet, anisic, rosy, powdery).
Intensity: Rated on a scale from 1 (very weak) to 5 (very strong).
Substantivity: How long the fragrance is perceptible on the smelling strip.
Performance in a Simple Formulation: Stability and Substantivity Testing
Objective: To assess the stability and performance of 2-(3-Methoxyphenyl)propan-1-ol in a basic fragrance formulation and on a substrate.
Rationale: The behavior of a fragrance ingredient can change in the presence of other materials and when applied to a surface.[9][10][11] This testing simulates its use in a real-world product.
Protocol:
Formulation: Create a simple floral accord, for example:
Phenylethyl Alcohol: 40%
Hedione® (Methyl Dihydrojasmonate): 30%
Linalool: 20%
2-(3-Methoxyphenyl)propan-1-ol: 10%
Stability Testing:
Accelerated Aging: Store the formulation in clear and amber glass vials at elevated temperatures (e.g., 40°C) and under UV light for a period of 4 weeks.[11]
Evaluation: At weekly intervals, evaluate the formulation for any changes in color, clarity, and odor profile compared to a control sample stored in the dark at room temperature.
Substantivity on Skin/Fabric:
Apply a controlled amount of the formulation to the skin or a fabric swatch.
Have a sensory panel evaluate the odor intensity and character at regular intervals (e.g., 0, 1, 2, 4, 6, and 8 hours) to determine the longevity and evolution of the fragrance.
Caption: Workflow for stability and performance testing.
Potential Applications in Fragrance Chemistry
Based on its hypothesized olfactory profile, 2-(3-Methoxyphenyl)propan-1-ol could find applications in a variety of fragrance types:
Floral Bouquets: Its potential sweet, floral character could be used to enhance and add complexity to white floral (jasmine, tuberose) or rosy fragrances.
Spicy and Oriental Compositions: The anticipated anisic or spicy undertones would make it a valuable component in oriental and spicy fragrance families, providing a modern twist.
Woody and Chypre Accords: If it possesses woody facets, it could serve as a bridge between the floral heart and the woody base of a fragrance.
Functional Fragrances: Its expected good stability and substantivity could make it suitable for use in personal care products like lotions and soaps, as well as in home care applications such as candles and air fresheners.
Conclusion
While 2-(3-Methoxyphenyl)propan-1-ol is not yet a widely characterized fragrance ingredient, its chemical structure holds considerable promise for novel applications in perfumery. By following the detailed protocols outlined in these application notes, fragrance researchers and developers can systematically evaluate its olfactory profile, performance, and stability. This rigorous approach will enable the fragrance industry to unlock the full potential of this and other novel molecules, leading to the creation of new and exciting scent experiences for consumers.
References
LabRulez GCMS. (n.d.). GC×GC-MS analysis of aroma compounds and allergens in perfumes.
Scent.vn. (n.d.). GC-MS component analysis for essential oils and fragrances.
PubMed. (2018, February 15). Chemical stability and in chemico reactivity of 24 fragrance ingredients of concern for skin sensitization risk assessment.
Blogs - News. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications.
TimTul. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery.
Application Note: Biocatalytic Reduction Methods for the Enantioselective Production of 2-(3-Methoxyphenyl)propan-1-ol
Executive Summary The enantioselective synthesis of 2-arylpropan-1-ols, such as 2-(3-methoxyphenyl)propan-1-ol, is a critical operation in pharmaceutical development, as these chiral building blocks are direct precursors...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The enantioselective synthesis of 2-arylpropan-1-ols, such as 2-(3-methoxyphenyl)propan-1-ol, is a critical operation in pharmaceutical development, as these chiral building blocks are direct precursors to profen-class nonsteroidal anti-inflammatory drugs (NSAIDs) and various active pharmaceutical ingredients (APIs). Traditional chemocatalytic reductions of 2-arylpropanoic acids or aldehydes often struggle with strict stereocontrol and require expensive chiral transition-metal catalysts.
This application note details two self-validating, highly stereoselective biocatalytic workflows: Pathway A , which utilizes a Dynamic Reductive Kinetic Resolution (DYRKR) driven by a hyperthermophilic alcohol dehydrogenase (ADH), and Pathway B , an enzymatic cascade utilizing a Carboxylic Acid Reductase (CAR) coupled with a mesophilic ADH.
Mechanistic Rationale & Pathway Selection
When designing a biocatalytic reduction for a molecule with an
-chiral center like 2-(3-methoxyphenyl)propan-1-ol, the primary challenge is overcoming the 50% theoretical yield limit inherent to standard kinetic resolutions. We overcome this by exploiting the thermodynamic and kinetic properties of the substrate and selected enzymes.
In this pathway, racemic 2-(3-methoxyphenyl)propanal is reduced to the (S)-alcohol using Sulfolobus solfataricus ADH-10 (SsADH-10).
Causality of Thermal Selection: SsADH-10 is a hyperthermophilic enzyme that maintains robust structural integrity at 80 °C[1]. At this elevated temperature and a slightly alkaline pH (8.5–9.0), the unreacted (R)-aldehyde undergoes rapid, spontaneous enolization and racemization in the aqueous buffer[2].
Self-Validating Mechanism: Because the chemical racemization outpaces the enzymatic reduction of the off-target enantiomer, the reaction avoids kinetic bottlenecking, driving the theoretical yield of the (S)-alcohol to 100%[3].
Pathway B: CAR-ADH Cascade
This pathway directly reduces 2-(3-methoxyphenyl)propanoic acid to the corresponding alcohol via an aldehyde intermediate.
Causality of Cofactor Engineering: Nocardia iowensis CAR (NiCAR) requires activation by a phosphopantetheinyl transferase (PPTase) and consumes ATP and NADPH to form an acyl-AMP intermediate. Because CAR operates optimally at mesophilic temperatures (30 °C), spontaneous racemization of the resulting aldehyde is negligible. Therefore, to achieve high enantiomeric excess (ee), this cascade must be paired with a strictly (S)-selective mesophilic ADH.
Pathway Visualization
Figure 1: Biocatalytic pathways for (S)-2-(3-Methoxyphenyl)propan-1-ol production.
Experimental Protocols
Protocol A: DYRKR using Thermostable SsADH-10
This protocol is optimized for high-throughput conversion of the racemic aldehyde.
Buffer Preparation: Prepare a 100 mM sodium phosphate buffer and adjust the pH to 8.5.
Expertise Insight: Mild alkaline conditions accelerate the deprotonation of the
-carbon, facilitating the enolization required for spontaneous racemization[1].
Cofactor & Co-solvent Addition: Add NAD
to a final concentration of 1 mol% relative to the substrate, and Ethanol to 5% (v/v).
Expertise Insight: Ethanol serves a dual purpose. It acts as a co-solvent to increase the solubility of the highly hydrophobic 2-arylpropanal, and it acts as a sacrificial hydride donor for SsADH-10 to continuously regenerate NADH in situ[2].
Substrate Addition: Add racemic 2-(3-methoxyphenyl)propanal to a final concentration of 50 mM.
Incubation: Seal the reaction vessel to prevent ethanol evaporation and incubate at 80 °C with orbital shaking (200 rpm) for 18 hours.
Downstream Processing: Cool the reaction to room temperature. Extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 × 1 volume). Dry the combined organic layers over anhydrous Na
SO and concentrate under vacuum.
Protocol B: CAR-ADH Cascade from Carboxylic Acid
This protocol is ideal when the starting material is the highly stable carboxylic acid, bypassing the need for chemical pre-reduction.
Reaction Matrix: Prepare 100 mM HEPES buffer, pH 7.5, containing 10 mM MgCl
.
Expertise Insight: Mg
is strictly required to stabilize the ATP-Mg complex, which is necessary for the initial adenylation of the carboxylic acid by the CAR enzyme.
Substrate & Cofactors: Add 20 mM 2-(3-methoxyphenyl)propanoic acid, 25 mM ATP, 1 mM NADP
, 1 mM NAD, and 50 mM D-glucose.
Enzyme Assembly: Add Nocardia iowensis CAR (NiCAR) co-expressed with B. subtilis Sfp (PPTase), a mesophilic (S)-selective ADH (e.g., L. kefir ADH), and Glucose Dehydrogenase (GDH).
Expertise Insight: GDH drives the thermodynamic equilibrium forward by irreversibly oxidizing D-glucose to D-glucono-1,5-lactone, continuously regenerating both NADPH (required by CAR) and NADH (required by ADH).
Incubation: Incubate at 30 °C, 200 rpm for 24 hours.
Extraction: Acidify the mixture to pH 3.0 using 1M HCl (to protonate any unreacted carboxylic acid for recovery) and extract with ethyl acetate.
Quantitative Data Analysis
To validate the protocols, in-process chiral HPLC controls should be utilized. The table below summarizes expected performance metrics based on optimized biocatalytic parameters.
Table 1: Comparative Performance of Biocatalytic Routes
Parameter
Pathway A: Thermal DYRKR
Pathway B: CAR-ADH Cascade
Starting Substrate
Racemic 2-(3-Methoxyphenyl)propanal
2-(3-Methoxyphenyl)propanoic acid
Primary Biocatalyst
S. solfataricus ADH-10
N. iowensis CAR + Mesophilic ADH
Cofactor System
NAD / 5% Ethanol
ATP, NAD(P), D-Glucose / GDH
Operating Temperature
80 °C
30 °C
Operating pH
8.5 – 9.0
7.5
Typical Conversion (%)
> 98%
~ 85%
Enantiomeric Excess (ee)
> 98% (S)
> 95% (S)*
*Note: In Pathway B, if the starting acid is racemic and no racemase is present, the theoretical yield of the (S)-alcohol is capped at 50% due to the lack of thermal racemization at 30 °C. The 85% conversion assumes an enantiopure starting acid or the integration of an
-methylacyl-CoA racemase (AMACR).
Conclusion
The biocatalytic production of 2-(3-methoxyphenyl)propan-1-ol demonstrates the power of enzyme engineering and pathway design in modern synthetic chemistry. By leveraging the hyperthermophilic properties of SsADH-10, researchers can achieve near-perfect yields of the (S)-enantiomer from racemic aldehydes via DYRKR. Alternatively, the CAR-ADH cascade offers a robust, one-pot methodology directly from stable carboxylic acids, provided cofactor recycling and mesophilic kinetics are strictly managed.
References
Use of a Robust Dehydrogenase from an Archael Hyperthermophile in Asymmetric Catalysis−Dynamic Reductive Kinetic Resolution Entry into (S)-Profens. Journal of the American Chemical Society. 1
Recent advances in alcohol dehydrogenase-catalyzed asymmetric production of hydrophobic alcohols. Catalysis Science & Technology (ResearchGate). 2
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. 3
Carboxylic Acid Reductase Biocatalysis and Applications. Science of Synthesis (Thieme-Connect).
Improving yield in the synthesis of 2-(3-Methoxyphenyl)propan-1-ol
Welcome to the Technical Support Center for the synthesis of 2-(3-methoxyphenyl)propan-1-ol . As a Senior Application Scientist, I frequently see researchers encounter yield-limiting bottlenecks when synthesizing this sp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-(3-methoxyphenyl)propan-1-ol . As a Senior Application Scientist, I frequently see researchers encounter yield-limiting bottlenecks when synthesizing this specific molecule, which is a critical building block for profen-like anti-inflammatory agents and CNS-active compounds.
Achieving quantitative yields (>90%) requires more than just following a recipe; it requires a mechanistic understanding of hydride equivalents, chemoselectivity, and workup thermodynamics. This guide bypasses generic advice to provide field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure your synthetic success.
Visualizing the Synthetic Strategy
Figure 1: Synthetic workflow and common troubleshooting nodes for 2-(3-methoxyphenyl)propan-1-ol.
Section 1: Reagent Selection & Mechanistic FAQs
Q: Why did my reduction attempt with Sodium Borohydride (NaBH₄) fail to yield any 2-(3-methoxyphenyl)propan-1-ol?A: This is a classic issue of electronegativity and Lewis acidity. NaBH₄ is simply not a strong enough reducing agent to reduce carboxylic acids directly[1]. The boron atom in NaBH₄ has an electronegativity of approximately 2.0, making the B-H bond relatively non-polar[2]. When NaBH₄ reacts with 2-(3-methoxyphenyl)propanoic acid, it merely acts as a base, deprotonating the acid to form a carboxylate salt. This resulting anion is highly electron-rich and repels further nucleophilic hydride attack[3]. To reduce the acid with a borohydride, you must first activate it (e.g., using cyanuric chloride to form an active ester)[4] or switch to an electrophilic reducing agent.
Q: How do I choose between Lithium Aluminum Hydride (LiAlH₄) and Borane-Dimethylsulfide (BH₃·SMe₂) for this specific substrate?A: For scalability and yield, I strongly recommend BH₃·SMe₂ .
While LiAlH₄ is a powerful nucleophilic reducing agent due to the highly polar Al-H bond (Aluminum electronegativity ~1.6)[1], its aqueous workup is notoriously difficult at scale and prone to trapping the product. Borane, conversely, is an electrophilic reducing agent (a Lewis acid). It coordinates directly to the electron-rich carbonyl oxygen of the carboxylic acid, becoming a localized hydride donor[3]. This makes borane exceptionally selective and clean. Furthermore, BH₃·SMe₂ is available in highly concentrated solutions (10 M), making it highly efficient for larger batches, provided you can manage its unpleasant odor.
To ensure trustworthiness, this protocol incorporates visual and thermal checkpoints—a self-validating system that confirms the reaction is proceeding correctly at each critical stage.
Step-by-Step Methodology:
System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
Substrate Dissolution: Dissolve 10.0 g (55.5 mmol) of 2-(3-methoxyphenyl)propanoic acid in 100 mL of anhydrous THF.
Validation Check: The solution must be completely clear. Any cloudiness indicates moisture, which will violently quench the borane.
Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add 11.1 mL of 10 M BH₃·SMe₂ (111 mmol, 2.0 eq) dropwise via syringe.
Validation Check: You will observe immediate, vigorous bubbling. This is the evolution of hydrogen gas as the borane deprotonates the carboxylic acid to form the initial acyloxyborane intermediate.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
Quench & Hydrolysis (Critical Step): Cool the reaction back to 0 °C. Slowly add 20 mL of Methanol dropwise.
Validation Check: Bubbling will resume as excess borane is destroyed. Once bubbling ceases, heat the mixture to a gentle reflux for 1 hour.
Causality: Borane reduction forms stable borate esters with the product alcohol[3]. Refluxing in methanol transesterifies these borates into volatile trimethyl borate, liberating your free 2-(3-methoxyphenyl)propan-1-ol.
Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (150 mL) and 1M HCl (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure product as a pale yellow oil.
Section 3: Troubleshooting Guide
Q: My BH₃·SMe₂ reaction stalled at ~50% conversion according to HPLC. What is the mechanistic cause?A: This occurs when insufficient borane is used or the reaction is not allowed to reach room temperature. Borane forms a rather unreactive complex with carboxylates. If only one equivalent of borane is used, the intermediate acyloxyborane can disproportionate or stall, leading to a maximum theoretical conversion of 50%[5]. Always use a minimum of 1.5 to 2.0 equivalents of BH₃ to ensure complete conversion to the trialkoxyborane intermediate.
Q: I opted for the LiAlH₄ route, but my isolated yield is poor due to a thick, gelatinous emulsion during the aqueous workup. How can I resolve this?A: You are experiencing the classic "aluminum hydroxide gel" problem. In metal hydride reductions, the resulting alkoxide salts are insoluble and must be carefully hydrolyzed[1]. If you simply dump water into an LAH reaction, you generate Al(OH)₃, which traps your product in an unfilterable emulsion.
The Solution: Implement the Fieser Workup (n, n, 3n rule) . For every n grams of LiAlH₄ used:
Add n mL of distilled water dropwise at 0 °C.
Add n mL of 15% aqueous NaOH.
Add 3n mL of distilled water.
Warm to room temperature and stir vigorously for 15 minutes.
Causality: This specific sequence forces the aluminum salts to precipitate as a granular, white, crystalline solid (sodium aluminate) that is easily removed by vacuum filtration through a pad of Celite. This completely frees your alcohol product and instantly breaks the emulsion.
References
LibreTexts. "17.5: Alcohols from Carbonyl Compounds- Reduction". Chemistry LibreTexts.
Quora. "The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas...". Quora.
YouTube. "Carboxylic Acids to Alcohols, Part 3: Borane". YouTube.
Chemistry Steps.
Common Organic Chemistry. "Acid to Alcohol - Common Conditions". Common Organic Chemistry.
Journal of Chemical and Pharmaceutical Research. "Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin". JOCPR.
Minimizing side reactions during 2-(3-Methoxyphenyl)propan-1-ol production
Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)propan-1-ol A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 2-(3-Methoxypheny...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)propan-1-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-(3-Methoxyphenyl)propan-1-ol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you minimize side reactions and optimize your synthetic outcomes.
Structure of This Guide
This guide is organized into two main sections, each focusing on a common synthetic route to 2-(3-Methoxyphenyl)propan-1-ol:
Part 1: Grignard Reaction Route: Utilizing the reaction of a Grignard reagent with an epoxide.
Part 2: Ketone Reduction Route: Involving the reduction of a ketone precursor.
Each section contains a Troubleshooting Guide in a question-and-answer format to address specific experimental issues, followed by a Frequently Asked Questions (FAQs) section for more general inquiries.
Part 1: Grignard Reaction Route: Synthesis from 3-Bromoanisole and Propylene Oxide
This route involves the formation of a Grignard reagent from 3-bromoanisole, which then reacts with propylene oxide to yield the desired product. While effective, this pathway is prone to several side reactions that can impact yield and purity.
Troubleshooting Guide: Grignard Reaction Route
Q1: My Grignard reaction is sluggish or fails to initiate. What could be the problem?
A: Failure to initiate is a common issue in Grignard reactions and is almost always due to the presence of moisture or the passivation of the magnesium surface.
Causality: Grignard reagents are potent nucleophiles and strong bases, reacting readily with protic solvents like water.[1][2] This reaction consumes the Grignard reagent and prevents it from reacting with the intended electrophile. Additionally, a layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction with the alkyl halide from starting.
Solutions:
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying. Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential.[3]
Magnesium Activation: The magnesium turnings should be fresh and shiny. If they appear dull, they can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently heating the flask.[4]
Q2: I am observing a significant amount of a non-polar byproduct that is difficult to separate from my desired product. What is it and how can I minimize it?
A: You are likely observing the formation of 3,3'-dimethoxybiphenyl, a product of Wurtz-type coupling.
Causality: This side reaction occurs when a newly formed Grignard reagent molecule reacts with a molecule of unreacted 3-bromoanisole.[4][5] This is more likely to happen if there is a high local concentration of the aryl halide.
Solutions:
Slow Addition: Add the 3-bromoanisole solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. This prevents a buildup of the aryl halide.[4]
Solvent Choice: While THF is a common solvent, for some substrates, diethyl ether (Et₂O) can minimize Wurtz coupling.[4]
Magnesium Surface Area: Using a sufficient excess of magnesium with a large surface area can help to ensure the rapid conversion of the aryl halide to the Grignard reagent, reducing its availability for the coupling reaction.[6]
Q3: My main product is not the desired primary alcohol, 2-(3-methoxyphenyl)propan-1-ol, but a secondary alcohol isomer. Why is this happening?
A: The major product of the reaction between a Grignard reagent and propylene oxide is often the secondary alcohol, 1-(3-methoxyphenyl)propan-2-ol, due to the regioselectivity of the epoxide ring-opening.
Causality: Under standard Grignard conditions (basic/nucleophilic), the attack of the Grignard reagent occurs at the less sterically hindered carbon of the epoxide ring via an SN2-like mechanism.[7][8][9] In propylene oxide, the terminal (primary) carbon is less hindered than the internal (secondary) carbon.
Solutions to Favor the Primary Alcohol:
Use of a Lewis Acid: The addition of a Lewis acid, such as a copper(I) salt (e.g., CuI), can alter the regioselectivity. The Lewis acid can coordinate to the epoxide oxygen, making the more substituted carbon more electrophilic and favoring attack at that position. However, this can be substrate-dependent and may require optimization.
Alternative Routes: If the primary alcohol is the exclusive target, an alternative synthetic route, such as the hydroboration-oxidation of 3-methoxy-α-methylstyrene, should be considered.[10][11][12]
Q4: During the work-up, I am struggling with a persistent emulsion. How can I break it?
A: Emulsion formation is common during the aqueous work-up of Grignard reactions, especially when magnesium salts precipitate.
Causality: The formation of magnesium hydroxides and salts can create a fine precipitate that stabilizes the interface between the aqueous and organic layers.
Solutions:
Saturated Ammonium Chloride: Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a milder alternative to strong acids and can often prevent the formation of stubborn emulsions.
Brine Wash: Adding a saturated aqueous solution of sodium chloride (brine) during the extraction can help to break emulsions by increasing the ionic strength of the aqueous layer.[13]
Filtration: In some cases, filtering the entire mixture through a pad of Celite before extraction can remove the solid magnesium salts that contribute to emulsion formation.
Q1: What is the ideal solvent for preparing 3-methoxyphenylmagnesium bromide?
A: Both anhydrous diethyl ether and tetrahydrofuran (THF) are commonly used.[3] THF has a higher boiling point, which can be advantageous for initiating the reaction with less reactive halides. However, for substrates prone to Wurtz coupling, diethyl ether may be a better choice.[4]
Q2: How can I confirm the formation of my Grignard reagent before adding the propylene oxide?
A: While in-situ monitoring can be complex, a simple qualitative test involves taking a small aliquot of the reaction mixture, quenching it with water, and analyzing the organic layer by GC-MS or NMR to confirm the presence of anisole (the protonated product of the Grignard reagent).
Q3: What is the expected stereochemistry of the alcohol product?
A: The reaction of a Grignard reagent with an epoxide proceeds via an SN2-like mechanism, resulting in an inversion of stereochemistry at the carbon atom that is attacked.[9] If you start with an enantiomerically pure epoxide, you will obtain a single enantiomer of the alcohol product. If you start with racemic propylene oxide, you will obtain a racemic mixture of the alcohol.
Experimental Workflow: Grignard Route
Caption: Workflow for the Grignard synthesis of 2-(3-Methoxyphenyl)propan-1-ol.
Part 2: Ketone Reduction Route: Synthesis from 1-(3-Methoxyphenyl)propan-2-one
This route involves the synthesis of the ketone precursor, 1-(3-methoxyphenyl)propan-2-one, followed by its reduction to the desired primary alcohol. This pathway can offer better control over the final product's isomeric purity.
Troubleshooting Guide: Ketone Reduction Route
Q1: I am having trouble synthesizing the precursor, 1-(3-methoxyphenyl)propan-2-one. What are some reliable methods?
A: There are several effective methods for synthesizing this ketone:
Friedel-Crafts Acylation: This is a classic method involving the reaction of anisole with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). A key challenge is controlling the regioselectivity, as a mixture of ortho, meta, and para isomers can be formed. The methoxy group is an ortho-, para- director, so obtaining the meta-substituted product as the major isomer can be difficult with this method.
From 3-Methoxybenzyl Chloride: A more regioselective approach involves the reaction of 3-methoxybenzylmagnesium chloride with acetaldehyde, followed by oxidation of the resulting secondary alcohol.
Hydroboration-Oxidation of an Alkyne: The hydroboration-oxidation of 1-(3-methoxyphenyl)propyne will yield the desired ketone.[11]
Q2: My reduction of 1-(3-methoxyphenyl)propan-2-one with sodium borohydride (NaBH₄) is incomplete. What can I do?
A: Incomplete reduction can be due to several factors, including reagent quality, reaction time, and temperature.
Causality: Sodium borohydride is a mild reducing agent, and its reactivity can be affected by the solvent and temperature.[14][15]
Solutions:
Increase Reagent Stoichiometry: Use a larger excess of NaBH₄ (e.g., 1.5-2.0 equivalents).
Increase Reaction Time/Temperature: While these reactions are often run at room temperature or below, gentle heating may be required for less reactive ketones. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Choice of Solvent: The reaction is typically performed in an alcohol solvent like methanol or ethanol.
Q3: I am observing over-reduction or other side products in my reduction reaction. What are they and how can I avoid them?
A: While NaBH₄ is generally selective for aldehydes and ketones, side reactions can occur under certain conditions.
Causality: If your starting material or reaction mixture contains any α,β-unsaturated impurities, NaBH₄ can sometimes cause conjugate reduction (1,4-addition) of the double bond.[14]
Solutions:
Purify the Starting Ketone: Ensure the 1-(3-methoxyphenyl)propan-2-one is of high purity before the reduction step.
Luche Reduction Conditions: If conjugate reduction is a concern, using NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in methanol (Luche reduction) can enhance the selectivity for 1,2-reduction of the carbonyl group.[8]
Q1: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄)?
A: Yes, LiAlH₄ is a powerful reducing agent that will readily reduce the ketone to the corresponding alcohol.[15][16] However, it is much more reactive than NaBH₄ and reacts violently with protic solvents like water and alcohols. Therefore, it must be used in an anhydrous aprotic solvent (like diethyl ether or THF), and the reaction requires a separate aqueous work-up step.[1] For simple ketone reductions where chemoselectivity is not an issue, NaBH₄ is often preferred due to its milder nature and easier handling.[17]
Q2: How can I monitor the progress of the reduction reaction?
A: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting ketone on a TLC plate. The alcohol product will be more polar than the ketone and will have a lower Rf value. The reaction is complete when the spot corresponding to the starting ketone has disappeared.
Q3: What are some alternative methods for the regioselective synthesis of the primary alcohol?
A: A highly regioselective method for producing the anti-Markovnikov alcohol is the hydroboration-oxidation of the corresponding alkene.[11][12] In this case, the reaction of 3-methoxy-α-methylstyrene with a borane reagent (like BH₃·THF) followed by oxidation with hydrogen peroxide and a base will yield the desired 2-(3-methoxyphenyl)propan-1-ol as the major product.[10]
Decision-Making Workflow for Synthesis Route Selection
Caption: Decision workflow for selecting a synthetic route.
Purification and Characterization
Q: What are the recommended methods for purifying the final product, 2-(3-methoxyphenyl)propan-1-ol?
A: The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
Column Chromatography: This is a highly effective method for removing both more and less polar impurities on a laboratory scale.[18][19]
Stationary Phase: Silica gel is typically used.
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is commonly employed. A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing the polarity, can provide excellent separation. A typical starting point would be 5-10% ethyl acetate in hexanes.[20]
Fractional Distillation under Reduced Pressure: For larger quantities, fractional distillation under vacuum is a suitable method for separating the product from less volatile impurities.[21] The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition of the product.
Organic Chemistry II. (n.d.). 1.4 Synthesis of Alcohols from Carbonyl Compounds. In Pressbooks. Retrieved from [Link]
BenchChem. (2025). Preventing the formation of Wurtz coupling products in Grignard reactions. BenchChem Technical Support Center.
Brown, H. C., & Zweifel, G. (1961). Hydroboration. XXIV. Directive Effects in the Hydroboration of Some Substituted Styrenes. Journal of the American Chemical Society, 83(18), 3834–3840.
OrgoSolver. (n.d.). Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺). Retrieved from [Link]
Mastering Chemistry Help. (2012, January 5).
Research and Reviews. (n.d.). Methods and Applications of Synthesizing Alcohols in Organic Chemistry. Open Access Journals.
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides. Retrieved from [Link]
Chemistry Steps. (2026, January 17). The Grignard Reaction of Epoxides. Retrieved from [Link]
Chemistry Stack Exchange. (2014, December 18). Why do Grignard reagents react with epoxides but not THF? Retrieved from [Link]
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]
Zhang, X., et al. (2024, August 9). Direct ketone synthesis from primary alcohols and alkenes enabled by a dual photo/cobalt catalysis.
Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]
Chad's Prep. (2021, April 2). Reduction of Ketones & Aldehydes | NaBH4 vs LiAlH4 | Organic Chemistry 19.6 [Video]. YouTube.
Chad's Prep. (n.d.). Synthesis of Alcohols; Reduction of Ketones and Aldehydes.
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
Kanjia, R. (1991, November 1).
Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]
ResearchGate. (n.d.). Grignard reaction of anisole bromide.
YouTube. (2021, April 16).
Wiley-VCH. (n.d.).
Royal Society of Chemistry. (2014). Base-Free One-Pot Pd(II)
Reddit. (2025, July 8). Wurtz coupling. r/Chempros.
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.
Varsity Tutors. (n.d.). How to Purify Compounds. Organic Chemistry Practice Hub.
Gan, Y., et al. (2022).
SciSpace. (n.d.).
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
BenchChem. (2025). Application Notes and Protocols for the Purification of 3-(2-Methoxyphenyl)propiophenone by Column Chromatography. BenchChem Technical Support Center.
Magritek. (n.d.).
ResearchGate. (n.d.). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents.
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
U.S. Patent No. 4,650,910. (1987).
Cereda, A., et al. (2022). Product Selectivity Control in the Brønsted Acid-Mediated Reactions with 2-Alkynylanilines. Molecules, 27(15), 4987.
ECHEMI. (n.d.). Grignard Addition to Propylene Oxide.
Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]
Chemistry Letters. (2006, March 27). PROMOTED DIMERIZATION OF α-METHYLSTYRENE BY 3,5-DIMETHOXY-SUBSTITUENTS. Oxford Academic.
Redalyc. (n.d.). hydroboration, a brief historical review through mechanistic views, part i: alkyl.
ResearchGate. (n.d.). (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1.
European Patent No. EP1375462A1. (2004).
U.S. Patent No. 6,649,716B2. (2003).
PubMed. (2006, December 13). Lewis base activation of grignard reagents with N-heterocyclic carbenes.
U.S. Patent Application No. 2004/0000473A1. (2004).
U.S. Patent No. 6,291,720B1. (2001).
European Patent No. EP 4043420 A1. (2022). METHOD FOR PRODUCING ALPHA-METHYLSTYRENE.
Wikipedia. (n.d.). α-Methylstyrene. Retrieved from [Link]
Technical Support Center: Optimizing Catalyst Load for 2-(3-Methoxyphenyl)propan-1-ol Reduction
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the catalytic reduction of 2-(3-Methoxyphenyl)propan-1-ol. The objective of this reaction is ty...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the catalytic reduction of 2-(3-Methoxyphenyl)propan-1-ol. The objective of this reaction is typically the hydrogenolysis of the benzylic alcohol to form 1-(3-methoxyphenyl)propane. Achieving high yield and purity is critically dependent on fine-tuning the catalyst load. This document offers in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to navigate the complexities of this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the catalyst load?
Optimizing the catalyst load is a balancing act between reaction kinetics, process economics, and product purity.[1] An insufficient load leads to slow or incomplete reactions, while an excessive amount increases costs, can lead to undesirable side reactions, and complicates post-reaction work-up, particularly catalyst filtration and removal.[2][3] The goal is to identify the minimum catalyst quantity required to achieve complete conversion of the starting material within a practical timeframe, with maximum selectivity for the desired product.
Q2: What are the most common catalysts for the reduction of a benzylic alcohol like 2-(3-Methoxyphenyl)propan-1-ol?
The hydrogenolysis of benzylic alcohols is typically achieved using heterogeneous catalysts. The most common choices are platinum group metals supported on activated carbon.[4][5]
Catalyst
Common Starting Load (w/w %)
Key Characteristics
Palladium on Carbon (Pd/C)
5-10%
Highly active for hydrogenolysis. Often the first choice. Can sometimes promote aromatic ring reduction under harsh conditions.[5][6]
Platinum on Carbon (Pt/C)
5-10%
Also very effective. May show different selectivity compared to Pd/C. Can be more robust against certain catalyst poisons.
Pearlman's Catalyst (Pd(OH)₂/C)
10-20%
A more active form of palladium catalyst, often effective when standard Pd/C fails.[5]
Raney Nickel (Ra-Ni)
10-20% (as slurry)
A cost-effective alternative, but often requires higher pressures and temperatures. Its pyrophoric nature demands careful handling.[4]
Q3: How should I monitor the progress of the reduction?
Close monitoring is essential to determine the reaction endpoint and prevent over-reduction or byproduct formation. Several analytical techniques are suitable:
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material.
Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of the starting material and the formation of products and byproducts.[7]
High-Performance Liquid Chromatography (HPLC): Another excellent quantitative method, particularly for less volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the ratio of starting material to product.[8]
Q4: What are the critical safety precautions when working with hydrogenation catalysts?
Hydrogenation reactions carry inherent risks due to the use of flammable hydrogen gas and pyrophoric catalysts.[2][4][9]
Pyrophoric Catalysts: Many catalysts, especially Pd/C and Raney Nickel, can ignite spontaneously upon exposure to air, particularly when dry and saturated with hydrogen.[4][10] Always handle catalysts in an inert atmosphere (e.g., nitrogen or argon) and never allow the catalyst to dry out during filtration.[4]
Flammable Hydrogen Gas: Hydrogen has a very wide flammability range (4-76% in air) and a low ignition energy.[4] Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.[9][10] The reaction vessel must be purged with an inert gas before introducing hydrogen and before opening it to the atmosphere after the reaction is complete.[4]
Pressure Equipment: If conducting the reaction under pressure, use a properly rated and maintained pressure vessel (e.g., a Parr shaker) behind a blast shield.[10][11]
Troubleshooting Guide
This section addresses common issues encountered during the reduction of 2-(3-Methoxyphenyl)propan-1-ol.
dot
Caption: A troubleshooting decision tree for common hydrogenation issues.
Experimental Protocols
Protocol 1: Initial Catalyst Screening
This protocol is designed to efficiently screen different common catalysts to identify the most promising candidate for your specific reduction.
Preparation: In four separate, appropriately sized reaction vessels equipped with stir bars, add 2-(3-Methoxyphenyl)propan-1-ol (e.g., 1.0 mmol).
Solvent Addition: Add a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate, 0.1 M concentration). Polar solvents like methanol or ethanol are generally good starting points.[5]
Inerting: Seal the vessels and purge each with an inert gas (Nitrogen or Argon) for 5-10 minutes.
Catalyst Addition: Under a positive pressure of inert gas, add a 5% w/w loading of a different catalyst to each vessel:
Vessel 1: 5% Pd/C
Vessel 2: 5% Pt/C
Vessel 3: 10% Pd(OH)₂/C
Vessel 4: 10% Ra-Ni (wetted with solvent)
Hydrogenation: Purge the vessels again with inert gas before introducing hydrogen (typically via a balloon or by pressurizing the reactor to a set pressure, e.g., 1-3 atm).
Reaction: Stir the reactions vigorously at room temperature.
Monitoring: Withdraw small aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours), filter through a small plug of Celite®, and analyze by TLC or GC to determine the rate of conversion.
Selection: Choose the catalyst that provides the fastest and cleanest conversion to the desired product.
Protocol 2: Catalyst Load Optimization
Once the optimal catalyst has been identified, this protocol helps determine the minimum required loading.
Preparation: Set up a series of identical reactions (e.g., four vessels) as described in Protocol 1, using the best-performing catalyst from the initial screen.
Varying Catalyst Load: Add a different catalyst loading to each vessel. A good range to test would be:
Vessel 1: 1% w/w
Vessel 2: 2.5% w/w
Vessel 3: 5% w/w
Vessel 4: 10% w/w
Hydrogenation & Monitoring: Run and monitor the reactions simultaneously under identical conditions (temperature, pressure, stirring rate) as described in Protocol 1.
Data Analysis: Record the time required for each reaction to reach >99% conversion. Plot conversion versus time for each catalyst loading.
Catalyst Load (w/w %)
Time to >99% Conversion (h)
Observed Byproducts (%)
1%
2.5%
5%
10%
Optimization: Select the lowest catalyst loading that achieves complete conversion in an acceptable timeframe without significant byproduct formation. This is your optimized catalyst load.
dot
Caption: Workflow for catalyst load optimization.
References
EIGA. (n.d.). Safe Catalyst Handling in HYCO Plants.
Stanford Environmental Health & Safety. (2023, July 15). Hydrogenation | Fact Sheet.
BenchChem. (2025). Dealing with catalyst poisoning in the hydrogenation for synthesis.
H.E.L Group. (2026, February 2). Hydrogenation: How we can make it safer.
Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?
Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks.
H.E.L Group. (2026, February 2). Hydrogenation: How we can make it safer.
University of California. (n.d.). Hydrogenation.
University of California. (n.d.). Hydrogenation.
WordPress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation.
WordPress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation.
BenchChem. (2025). Catalytic Reactions of 2-(3,4-Dimethoxyphenyl)propanal: Application Notes and Protocols.
ResearchGate. (n.d.). Reaction pathway of benzyl alcohol hydrogenolysis.
Tan, S., et al. (2025). The effect of support calcination on carbon supported palladium catalysts for solvent-free benzyl alcohol oxidation. Catalysis Science & Technology.
Wang, Z., et al. (2022). Importance of interface open circuit potential on aqueous hydrogenolytic reduction of benzyl alcohol over Pd/C. Nature Communications.
UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center . I am Dr. Aris, your Senior Application Scientist.
Based on your inquiry regarding 2-(3-Methoxyphenyl)propan-1-ol (CAS: 27877-69-6), I understand you are likely performing a reduction of 2-(3-methoxyphenyl)propionic acid or its ester/aldehyde derivatives. This molecule is a critical structural motif, often serving as a model intermediate for analgesic scaffolds (similar to the Tapentadol/Tramadol class).
Below is a troubleshooting guide structured to address the specific physicochemical behaviors of this meta-substituted aryl alcohol.
Part 1: The Impurity Elimination Interface
Issue 1: "My crude oil contains unreacted starting material (Acid)."
Symptom: The product has a sharp, vinegar-like odor; IR shows a carbonyl stretch at ~1700-1710 cm⁻¹; HPLC shows a peak with lower retention time (polar).
Diagnosis: Incomplete reduction of 2-(3-methoxyphenyl)propionic acid .
The Fix: Chemoselective Bicarbonate Scavenging.
Technical Insight:
The pKa of the carboxylic acid impurity is approximately 4.5, while your target alcohol has a pKa of ~16-17. By adjusting the aqueous phase pH to ~8.5 (using NaHCO₃), you deprotonate the acid into its water-soluble carboxylate salt (R-COO⁻Na⁺), while the target alcohol remains protonated and lipophilic.
Protocol:
Dilute your crude reaction mixture with Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) .
Note: Et₂O is preferred for better phase separation if the product is an oil.
Wash the organic phase 2x with saturated aqueous NaHCO₃ .
Critical Check: Measure the pH of the aqueous layer. It must be basic (pH > 8).
Wash 1x with Brine (saturated NaCl) to remove trapped water.
Dry over anhydrous MgSO₄ and concentrate.
Issue 2: "I am seeing vinyl protons (5.0–6.5 ppm) in my NMR."
Symptom: Presence of alkene peaks in ¹H NMR; product is less viscous than expected.
Diagnosis: Acid-catalyzed dehydration yielding 1-methoxy-3-(prop-1-en-2-yl)benzene .
The Fix: Silica Gel Flash Chromatography.
Technical Insight:
The benzylic-like position (even though separated by one methylene, the beta-hydrogen is labile) makes this alcohol susceptible to elimination, especially if acidic workups (HCl) or heat were used during isolation. The alkene is significantly less polar (Lipophilic) than the alcohol.
Protocol:
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Gradient elution. Start with Hexanes (100%) to elute the non-polar alkene impurity.
Detection: The methoxy group provides strong UV absorbance (254 nm). The alkene travels at the solvent front (Rf ~0.8-0.9), while your alcohol will elute later (Rf ~0.3-0.4).
Issue 3: "The workup formed a persistent, milky emulsion."
Symptom: Organic and aqueous layers refuse to separate; yield is trapped in the rag layer.
Diagnosis: Boron or Aluminum salt complexation (common if reduced with LiAlH₄ or NaBH₄/Lewis Acid).
The Fix: The Rochelle’s Salt Method.
Technical Insight:
Aluminum and Boron salts form gelatinous hydroxides in water. Tartrate ions (from Rochelle's salt) act as bidentate ligands, chelating the metal ions into water-soluble complexes, breaking the emulsion.
Q: Can I use distillation to purify this alcohol?A: Yes, but with caution. 2-(3-Methoxyphenyl)propan-1-ol has a high boiling point (likely >130°C at 2 mmHg). Prolonged heating can cause dehydration to the alkene or ether formation. Vacuum distillation (<1 mmHg) is recommended. If the acid impurity is present, it must be removed (bicarbonate wash) before distillation, or it will co-distill or catalyze decomposition.
Q: I used Borane-THF (BH₃·THF) for the reduction. How do I remove the borate esters?A: Borane reductions often yield trialkyl borates that are stable to water.
Protocol: After quenching, add Methanol (MeOH) and evaporate on a rotary evaporator. Repeat this "add MeOH -> Evaporate" cycle 3–4 times. This forms Trimethyl Borate (B(OMe)₃) , which is an azeotrope with methanol and highly volatile, effectively removing boron from your oil.
Q: Is the methoxy group stable during these workups?A: Yes. The meta-methoxy ether is robust against standard aqueous acids (HCl), bases (NaOH), and reducing agents (LiAlH₄). However, avoid using Boron Tribromide (BBr₃) or concentrated HI , as these will cleave the ether to the phenol (3-hydroxyphenyl derivative).
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, pp. 581-595). Wiley.
Buschmann, H., et al. (2008). Process for the preparation of tapentadol. Patent WO2008012047A1. (Describes synthesis and purification of 3-methoxyphenyl substituted intermediates).
Organic Syntheses. (1985). Discussion on workup of polar intermediates. Org. Synth. Coll. Vol. 7, p. 346.
Technical Support Center: Storage & Handling of 2-(3-Methoxyphenyl)propan-1-ol
The following technical guide is structured as a Tier-3 Support Resource for the compound 2-(3-Methoxyphenyl)propan-1-ol (CAS: 27877-69-6). It prioritizes mechanistic understanding over rote checklists. Compound Profile...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier-3 Support Resource for the compound 2-(3-Methoxyphenyl)propan-1-ol (CAS: 27877-69-6). It prioritizes mechanistic understanding over rote checklists.
Compound Profile & Critical Vulnerabilities
Before addressing storage, you must understand why this molecule degrades. This is a primary alcohol with a benzylic-like hydrogen and an electron-donating methoxy group on the aromatic ring.
Physical State: Viscous colorless to pale yellow liquid (racemic); waxy solid (enantiopure).
Primary Vulnerability:Oxidative Dehydrogenation . The primary alcohol moiety (-CH₂OH) is thermodynamically driven to oxidize into its corresponding aldehyde and subsequently the carboxylic acid upon exposure to atmospheric oxygen.
Secondary Vulnerability:Benzylic Oxidation . The methoxy group activates the ring, making the benzylic position (C2) susceptible to radical formation and peroxide generation, particularly under UV light.
Core Storage Directives (The "Gold Standard")
To prevent the degradation cascade described above, adhere to this self-validating storage protocol.
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C (Long-term) 2-8°C (Working stock)
Lowers the kinetic energy of molecules, significantly reducing the rate of auto-oxidation and radical propagation.
Atmosphere
Argon (Preferred) or Nitrogen
Argon is heavier than air and forms a more effective "blanket" over the liquid surface than Nitrogen, preventing O₂ diffusion.
Container
Amber Borosilicate Glass
Blocks UV radiation (200-400 nm) which catalyzes radical formation at the benzylic carbon and ether cleavage.
Seal
Teflon (PTFE) lined cap
Prevents leaching of plasticizers (phthalates) from standard caps into the lipophilic alcohol.
Troubleshooting & FAQs
Field-based solutions for common experimental anomalies.
Issue 1: "My compound has turned from colorless to distinct yellow."
Diagnosis:Quinoid/Peroxide Formation.
The yellowing is a chromophore signature, likely resulting from the oxidation of the methoxy-substituted aromatic ring or trace aldehyde formation which can undergo aldol-like condensation (polymerization) over time.
Action Plan:
Test for Peroxides: Use a semi-quantitative peroxide test strip (e.g., Quantofix). If >10 mg/L, do not distill to dryness (explosion hazard).
) solution. This selectively adducts and removes aldehyde impurities.
Dry over
and concentrate.
Issue 2: "I see new peaks in my proton NMR (
H-NMR)."
Diagnosis:Sequential Oxidation.
You are observing the transition from Alcohol
Aldehyde Acid.
Verification Protocol (Self-Validating):
Run a
H-NMR in . Compare your spectrum against these diagnostic shifts:
Functional Group
Original Shift ()
Degradation Shift ()
-CH₂-OH (Alcohol)
3.6 - 3.8 ppm (Multiplet)
Disappears / Integrates lower
-CHO (Aldehyde)
N/A
9.6 - 9.8 ppm (Singlet)
-COOH (Acid)
N/A
> 11.0 ppm (Broad Singlet)
Solution:
If the aldehyde peak is present, perform a mild reduction using Sodium Borohydride (
) in Methanol to revert it back to the alcohol, then work up.
Issue 3: "The liquid has become viscous or cloudy."
Diagnosis:Hygroscopicity (Water Absorption).
Primary alcohols are hydrogen bond donors/acceptors. If stored in a fridge without a desiccator, it will pull atmospheric moisture, altering concentration and potentially causing phase separation.
Action Plan:
Azeotropic Drying: Dissolve in anhydrous toluene and rotary evaporate. Toluene forms a positive azeotrope with water, effectively "pulling" the moisture out at lower temperatures.
Molecular Sieves: Store working aliquots over activated 3Å or 4Å molecular sieves.
Visualizing the Degradation Pathway
Understanding the mechanism allows you to predict stability. The diagram below illustrates the oxidative stress pathway this molecule undergoes if storage protocols are breached.
Caption: Figure 1. The oxidative degradation cascade. Storage under Argon blocks the 'Atmospheric O₂' input; Amber glass blocks the 'UV Light' input.
Standard Operating Procedure (SOP): Handling & Aliquoting
To maintain the "Trustworthiness" of your stock, follow this workflow when receiving a new shipment.
Caption: Figure 2. Decision tree for receipt and storage of 2-(3-Methoxyphenyl)propan-1-ol to ensure long-term viability.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 590422, 2-(3-Methoxyphenyl)-2-propanol (Isomer Analog Data). Retrieved from [Link]
Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
Reich, H. J. (2024). Bordwell pKa Table and NMR Shift Database. University of Wisconsin-Madison. (Source for chemical shift prediction of methoxy-substituted aromatics). Retrieved from [Link]
Resolving racemization issues in chiral 2-(3-Methoxyphenyl)propan-1-ol
Technical Support Center: Chiral Integrity Hub Topic: 2-(3-Methoxyphenyl)propan-1-ol Ticket ID: #RAC-3MPP-001 Status: Open for Consultation Welcome to the Chiral Integrity Support Hub Analyst: Dr. Aris Thorne, Senior App...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Chiral Integrity HubTopic: 2-(3-Methoxyphenyl)propan-1-ol
Ticket ID: #RAC-3MPP-001
Status: Open for Consultation
Welcome to the Chiral Integrity Support Hub
Analyst: Dr. Aris Thorne, Senior Application Scientist
Subject: Resolving Racemization & Yield Issues in 2-(3-Methoxyphenyl)propan-1-ol
You are likely here because your enantiomeric excess (ee) numbers are inconsistent, or you are observing a "phantom" racemization during what should be a straightforward reduction or derivatization. 2-(3-Methoxyphenyl)propan-1-ol is a deceptive molecule. While the primary alcohol itself is chemically robust, its precursors (specifically the aldehyde) and its metabolic cousins (profens) possess a labile stereocenter at the C2 position.
This guide moves beyond generic advice. We break down the specific failure modes of this 2-arylpropanol scaffold and provide self-validating protocols to fix them.
Module 1: The "Hidden" Racemization (Synthesis Phase)
User Query: "I synthesized the alcohol by reducing 2-(3-methoxyphenyl)propanal with NaBH4, but my product is nearly racemic. The starting aldehyde was 98% ee. What happened?"
Root Cause Analysis:
The racemization did not occur after the alcohol was formed; it occurred during the reduction. The C2 proton in 2-arylpropanals is highly acidic (
) due to the adjacent carbonyl and the aryl ring. Standard sodium borohydride (NaBH) is basic. In the time it takes for the hydride to attack the carbonyl, the basic conditions catalyze the enolization of the aldehyde, scrambling the stereocenter.
The Fix: Luche Reduction or Buffered Systems
You must decouple the reduction kinetics from the enolization kinetics.
Protocol: Non-Racemizing Reduction
Reagents: Use
(Cerium(III) chloride) in combination with (Luche Reduction).
Mechanism: The Cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity (making it reduce faster) while simultaneously acting as a Lewis acid to neutralize the basicity of the borohydride.
Solvent: Methanol (anhydrous).
Temperature:
is ideal, but is often sufficient for this substrate.
User Query: "I am trying to resolve the racemic alcohol using Lipase CAL-B. The conversion stops at 40%, and the ee is stuck at 85%. How do I push this to >99%?"
Root Cause Analysis:
While Candida antarctica Lipase B (CAL-B) is the workhorse for primary alcohols, 2-arylpropanols often suffer from steric hindrance at the active site due to the branching at C2. Furthermore, "stuck" conversions usually indicate product inhibition or equilibrium limitations (if using reversible acyl donors).
The Fix: Switch Enzymes or Acyl Donors
Enzyme Selection: For 2-arylpropanols, Lipase AK (Pseudomonas fluorescens) often shows superior enantioselectivity (E-value) compared to CAL-B because its active site better accommodates the aromatic moiety.
Acyl Donor: Switch from Ethyl Acetate (reversible) to Vinyl Acetate (irreversible). The tautomerization of the vinyl alcohol byproduct drives the reaction forward.
Troubleshooting Checklist:
Water Content: Is your solvent too dry? Lipases need a micro-layer of water to function. Add 0.05% v/v water if using anhydrous hexane/MTBE.
Temperature: Lower the temperature to
. This slows the reaction but exponentially increases the enantiomeric ratio (E-value).
User Query: "I need to convert the alcohol to an azide via Mitsunobu. Will this invert the stereocenter?"
Technical Insight:
This is a common misconception.
Primary Alcohol: The reaction occurs at C1 (the
group).
Chiral Center: The stereocenter is at C2.
Result: A standard Mitsunobu reaction on a primary alcohol retains the configuration at the C2 position because the bond to the chiral center is never broken.
The Exception (Risk Factor):
If you use highly basic conditions (e.g., alkylation with NaH) or extremely acidic conditions (generating a phenonium ion), you risk racemization.
Safe: Mitsunobu (
, DIAD), Tosylation (, Pyridine).
Unsafe: Alkylation with
/ (The benzylic proton at C2 can be deprotonated by excess NaH).
Module 4: Analytical Validation
User Query: "I cannot separate the enantiomers on my HPLC. The peaks are merging."
Method Development Guide:
The 3-methoxy group adds electron density but doesn't provide a strong "handle" for π-π interactions compared to a nitro or bromo group.
Recommended Columns & Conditions:
Column
Phase Type
Mobile Phase (Hex/IPA)
Resolution ()
Notes
Chiralcel OD-H
Cellulose carbamate
90:10
> 2.5
Gold Standard. Excellent separation.
Chiralpak AD-H
Amylose carbamate
85:15
1.2
Often shows tailing for this substrate.
Chiralcel OJ-H
Cellulose benzoate
95:5
> 3.0
Good alternative if OD-H fails.
Validation Step: Always inject the racemic mixture first to establish
and . If you synthesized the "pure" enantiomer and see a single peak, confirm it is not the other enantiomer by spiking the sample with the racemate.
References
Enzymatic Resolution & Lipase Specificity
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.[1][2] (Focus on Pseudomonas lipases for arylpropanols).
Source:
Racemization Mechanisms of 2-Arylpropanals
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids/Derivatives. (Mechanistic insight into benzylic proton acidity).
Source:
Analytical Separation (HPLC)
Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles (Analogous structural separ
Source:
Synthesis via Hydrogenation
Highly Enantioselective One-Pot Synthesis of Chiral β-Heterosubstituted Alcohols via Ruthenium-Catalyzed Transfer Hydrogen
A Comparative Guide to the Spectral Analysis of 2-(3-Methoxyphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel and existing molecules is paramount. T...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel and existing molecules is paramount. This guide provides an in-depth comparative analysis of the nuclear magnetic resonance (NMR) spectral data for 2-(3-Methoxyphenyl)propan-1-ol, a key chiral building block. Beyond a simple data report, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind spectral features and compares NMR with other common analytical techniques, offering a holistic view for researchers in the field.
Introduction: The Imperative of Structural Verification
The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For drug development professionals, confirming the structure of a synthesized intermediate like 2-(3-Methoxyphenyl)propan-1-ol is a critical step to ensure the final active pharmaceutical ingredient (API) possesses the desired therapeutic effect and safety profile. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution, providing a wealth of information about the chemical environment, connectivity, and stereochemistry of a molecule. This guide will focus on the detailed analysis of both ¹H and ¹³C NMR spectra of 2-(3-Methoxyphenyl)propan-1-ol and contextualize this powerful technique by comparing its utility with Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
¹H NMR Spectral Analysis of 2-(3-Methoxyphenyl)propan-1-ol
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in a molecule. The ¹H NMR spectrum of 2-(3-Methoxyphenyl)propan-1-ol, recorded in deuterochloroform (CDCl₃), exhibits distinct signals corresponding to each unique proton environment.
Table 1: ¹H NMR Spectral Data of 2-(3-Methoxyphenyl)propan-1-ol in CDCl₃
Aromatic Protons (δ 7.27-7.23 and 6.84-6.76 ppm): The signals corresponding to the aromatic protons appear as complex multiplets in the downfield region of the spectrum. The meta-substitution pattern of the benzene ring results in four distinct aromatic proton environments. Their chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing propan-1-ol substituent.
Methoxy Protons (δ 3.80 ppm): The three equivalent protons of the methoxy group (-OCH₃) appear as a sharp singlet. The absence of adjacent protons results in no signal splitting. Its chemical shift around 3.80 ppm is characteristic of methoxy groups attached to an aromatic ring.
Methylene Protons (δ 3.68 ppm): The two diastereotopic protons of the methylene group (-CH₂OH) appear as a doublet due to coupling with the adjacent methine proton. The observed coupling constant of 7.2 Hz is a typical value for vicinal coupling in an acyclic system.
Methine Proton (δ 2.92 ppm): The single proton of the chiral center (-CH-) appears as a multiplet. It is coupled to the adjacent methylene protons and the methyl protons, resulting in a complex splitting pattern.
Hydroxyl Proton (δ 1.45 ppm): The hydroxyl proton (-OH) signal is observed as a broad singlet. The broadness is a consequence of chemical exchange with residual water or other hydroxyl groups in the solvent. This peak would disappear upon the addition of a few drops of D₂O to the NMR tube, a common technique to identify exchangeable protons.
Methyl Protons (δ 1.26 ppm): The three equivalent protons of the methyl group (-CH₃) appear as a doublet due to coupling with the adjacent methine proton.
¹³C NMR Spectral Analysis of 2-(3-Methoxyphenyl)propan-1-ol
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(3-Methoxyphenyl)propan-1-ol
Predicted Chemical Shift (δ) ppm
Carbon Assignment
~159.8
C-O (Aromatic)
~144.5
C-ipso (Aromatic)
~129.5
C-H (Aromatic)
~119.0
C-H (Aromatic)
~113.0
C-H (Aromatic)
~112.0
C-H (Aromatic)
~68.0
-CH₂OH
~55.2
-OCH₃
~45.0
-CH-
~17.0
-CH₃
Note: These are approximate values based on typical chemical shifts for similar structural motifs.
Rationale for Chemical Shift Assignments:
Aromatic Carbons (δ ~112-160 ppm): The six aromatic carbons will give rise to six distinct signals. The carbon atom attached to the electron-donating methoxy group (C-O) is expected to be the most deshielded, appearing around 159.8 ppm. The ipso-carbon, attached to the propan-1-ol substituent, will also be downfield. The other four aromatic carbons will have chemical shifts influenced by their position relative to the two substituents.
Methylene Carbon (δ ~68.0 ppm): The carbon of the methylene group (-CH₂OH) is attached to an electronegative oxygen atom, causing it to be deshielded and appear around 68.0 ppm.
Methoxy Carbon (δ ~55.2 ppm): The carbon of the methoxy group (-OCH₃) typically resonates around 55 ppm.
Methine Carbon (δ ~45.0 ppm): The carbon of the chiral center (-CH-) is expected to appear in the aliphatic region around 45.0 ppm.
Methyl Carbon (δ ~17.0 ppm): The methyl carbon (-CH₃) is the most shielded carbon and will appear at the most upfield region of the spectrum.
Comparative Analysis with Other Analytical Techniques
While NMR is unparalleled for detailed structural elucidation, a comprehensive characterization often involves orthogonal techniques that provide complementary information.
Table 3: Comparison of Analytical Techniques for the Characterization of 2-(3-Methoxyphenyl)propan-1-ol
Technique
Principle
Information Provided
Advantages
Limitations
¹H & ¹³C NMR
Nuclear spin transitions in a magnetic field
Detailed connectivity, chemical environment of atoms, stereochemistry
Lower sensitivity compared to MS, requires higher sample concentration
GC-MS
Separation by volatility and partitioning, followed by mass-to-charge ratio detection
Molecular weight, fragmentation pattern, identification of volatile impurities
High sensitivity, excellent for separation of mixtures, provides molecular weight information
Requires volatile and thermally stable compounds, limited structural information from fragmentation alone
FTIR
Absorption of infrared radiation causing molecular vibrations
Presence of functional groups
Fast, non-destructive, provides information on bonding
Provides limited information on the overall molecular skeleton, complex spectra can be difficult to interpret fully
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. For 2-(3-Methoxyphenyl)propan-1-ol, GC-MS would provide the molecular weight of the compound from the molecular ion peak in the mass spectrum. Furthermore, the fragmentation pattern can offer clues about the structure. Common fragmentation pathways for this molecule would likely involve the loss of a water molecule from the alcohol, cleavage of the bond between the chiral center and the aromatic ring, and fragmentation of the propanol side chain. This technique is particularly useful for assessing the purity of the compound and identifying any volatile impurities from the synthesis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule. The FTIR spectrum of 2-(3-Methoxyphenyl)propan-1-ol would be expected to show characteristic absorption bands for:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
C-H stretch (aromatic and aliphatic): Sharp peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
C-O stretch: Strong bands in the 1000-1300 cm⁻¹ region for the alcohol and the ether linkages.
While FTIR can confirm the presence of these key functional groups, it does not provide the detailed connectivity information that NMR offers.
Experimental Protocols
NMR Sample Preparation and Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
Weigh approximately 5-10 mg of 2-(3-Methoxyphenyl)propan-1-ol for ¹H NMR (15-30 mg for ¹³C NMR) into a clean, dry vial.
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.
Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to optimize its homogeneity, which is essential for achieving sharp spectral lines.
Acquire the ¹H NMR spectrum using a standard pulse sequence.
For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence to obtain a spectrum of singlets. The number of scans will be significantly higher than for the ¹H spectrum due to the lower natural abundance of ¹³C.
Visualizing the Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic molecule like 2-(3-Methoxyphenyl)propan-1-ol.
Caption: Workflow for the comprehensive spectral analysis.
Conclusion: A Multi-faceted Approach to Structural Confidence
The structural verification of 2-(3-Methoxyphenyl)propan-1-ol, and indeed any chemical entity in the research and development pipeline, necessitates a rigorous and multi-faceted analytical approach. While ¹H and ¹³C NMR spectroscopy provide the most definitive information for structural elucidation in solution, techniques like GC-MS and FTIR offer invaluable complementary data regarding purity, molecular weight, and the presence of key functional groups. By understanding the strengths and limitations of each technique, researchers can design a comprehensive analytical strategy that ensures the highest level of confidence in their molecular characterization, a critical requirement for advancing scientific discovery and ensuring the quality and safety of new chemical entities.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Supporting Information for a publication. (n.d.). Wiley-VCH. [Accessed February 27, 2026].
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Technical Comparison Guide: FTIR Identification of 2-(3-Methoxyphenyl)propan-1-ol
The following guide details the FTIR spectral identification of 2-(3-Methoxyphenyl)propan-1-ol , designed for researchers requiring rigorous structural verification. Executive Summary 2-(3-Methoxyphenyl)propan-1-ol (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the FTIR spectral identification of 2-(3-Methoxyphenyl)propan-1-ol , designed for researchers requiring rigorous structural verification.
Executive Summary
2-(3-Methoxyphenyl)propan-1-ol (CAS: Variable/Generic for isomers, specific registry required for enantiomers) is a critical intermediate in the synthesis of centrally acting analgesics (e.g., Tapentadol analogs).[1] Its structural integrity relies heavily on the meta-substitution pattern of the methoxy group and the reduction status of the propyl alcohol chain.
This guide provides a comparative FTIR analysis to distinguish the target molecule from:
Positional Isomers: Ortho- and Para- analogs (critical for isomeric purity).
Synthetic Precursors: Corresponding ketones or esters (critical for reaction monitoring).
Analyst Note: If you observe a strong singlet at 830 cm⁻¹, your sample contains significant para-isomer contamination.[1] The target meta-isomer must show the doublet pattern (690/780).
Visual Logic: Isomer Identification Workflow
The following diagram illustrates the decision logic for validating the substitution pattern.
Figure 1: Decision tree for distinguishing positional isomers of methoxyphenyl-alkanols based on OOP bending vibrations.
Comparative Analysis: Synthesis Monitoring
In drug development, this molecule is often synthesized by reducing 2-(3-methoxyphenyl)propanoic acid or 1-(3-methoxyphenyl)propan-1-one .[1] FTIR is a rapid "Go/No-Go" tool for reaction completion.[1]
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).
Scans: Minimum 32 scans (64 recommended for noise reduction).
Sampling Methodology
Since 2-(3-Methoxyphenyl)propan-1-ol is typically a viscous oil or low-melting solid:
Method A: Attenuated Total Reflectance (ATR) - Recommended [1]
Crystal: Diamond or ZnSe.
Protocol: Apply 1 drop of neat sample to the crystal. Apply pressure clamp to ensure intimate contact.
Advantage: No sample prep; easy cleaning; excellent for viscous oils.
Note: ATR causes a slight peak shift to lower wavenumbers compared to transmission.
Method B: Liquid Film (Transmission)
Substrate: NaCl or KBr salt plates.
Protocol: Place a drop between two plates to form a capillary film.
Advantage: Higher resolution of weak aromatic overtones (1600-2000 cm⁻¹).
Risk: Water sensitivity of plates.
Analytical Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for FTIR acquisition.[1]
References & Validation Sources
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on OOP bending rules for aromatic substitution).
BenchChem. (2025).[3] A Researcher's Guide to Spectroscopic Differentiation of Methoxyphenylpropiophenone Isomers. Retrieved from (Source for specific meta- vs ortho- spectral data of methoxyphenyl analogs).[1]
NIST Chemistry WebBook. Infrared Spectra of Structural Isomers. National Institute of Standards and Technology.[4] Retrieved from (Validation of general anisole derivative spectra).
Martens, J., et al. (2020).[1] Mass Spectrometry-Based Identification of Ortho-, Meta- and Para-isomers Using Infrared Ion Spectroscopy. Journal of the American Society for Mass Spectrometry. (Advanced validation of IR capabilities for isomer differentiation).
Technical Comparison Guide: Differentiating 2-(3-Methoxyphenyl)propan-1-ol from 2-(4-Methoxyphenyl)propan-1-ol
[1] Executive Summary In pharmaceutical synthesis and metabolic profiling, distinguishing between regioisomers is a critical quality attribute. 2-(3-Methoxyphenyl)propan-1-ol (Meta-isomer ) and 2-(4-Methoxyphenyl)propan-...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
In pharmaceutical synthesis and metabolic profiling, distinguishing between regioisomers is a critical quality attribute. 2-(3-Methoxyphenyl)propan-1-ol (Meta-isomer ) and 2-(4-Methoxyphenyl)propan-1-ol (Para-isomer ) are structural isomers often encountered as intermediates in the synthesis of phenylpropanoids and specific drug candidates (e.g., calcium channel antagonists or lignin models).[1]
While they share identical molecular weights and similar polarity, their differentiation is non-trivial without specific spectroscopic or chromatographic insights. This guide provides a definitive technical framework for identifying and separating these isomers, grounded in symmetry-based NMR analysis and shape-selective chromatography.[1]
Chemical Identity & Properties
Feature
Meta-Isomer
Para-Isomer
IUPAC Name
2-(3-Methoxyphenyl)propan-1-ol
2-(4-Methoxyphenyl)propan-1-ol
CAS Number
27877-69-6
27877-68-5
Molecular Formula
C₁₀H₁₄O₂
C₁₀H₁₄O₂
Molecular Weight
166.22 g/mol
166.22 g/mol
Symmetry Group
(Asymmetric)
(Effective local symmetry)
Key Precursor
2-(3-Methoxyphenyl)propanoic acid
2-(4-Methoxyphenyl)propanoic acid
Spectroscopic Differentiation Strategy
The most robust method for differentiation is Proton Nuclear Magnetic Resonance (
H NMR) . The distinction relies on the substitution pattern of the aromatic ring.[2][3][4]
Theoretical Basis: Spin-Spin Coupling[1]
Para-Substitution (4-isomer): Possesses a plane of symmetry passing through the C1 and C4 axis. The protons at positions 2,6 and 3,5 are chemically equivalent.[1] This results in a characteristic AA'BB' splitting pattern.
Meta-Substitution (3-isomer): Lacks this symmetry. The four aromatic protons are in unique chemical environments (positions 2, 4, 5, and 6), leading to a complex ABCD splitting pattern.[1]
Expected
H NMR Data (Aromatic Region)
Isomer
Multiplicity Pattern
Chemical Shift Description
Integration
Para
Two Doublets (AA'BB')
Two distinct doublets (approx. 6.8 and 7.1 ppm). Coupling constant Hz.
2H each (Total 4H)
Meta
Multiplet / Mixed
1 Singlet (H-2), 2 Doublets (H-4, H-6), 1 Triplet (H-5). Often appears as a complex multiplet if resolution is low.
1H each (Total 4H)
Expert Insight: In the Meta-isomer , look specifically for the singlet at position 2 (between the alkyl and methoxy groups).[1] It typically appears slightly downfield due to the inductive effects of the adjacent substituents, distinct from the doublet patterns of the Para-isomer.
Infrared Spectroscopy (IR)
While less specific than NMR, IR provides corroborating evidence via out-of-plane (OOP) C-H bending vibrations.[1]
Para-isomer: Strong band at 800–850 cm⁻¹ (2 adjacent H atoms).
Meta-isomer: Strong bands at 690 cm⁻¹ and 780 cm⁻¹ (3 adjacent H atoms + 1 isolated H).
Chromatographic Separation (HPLC)[5]
Separating these positional isomers requires a column stationary phase that interacts with the
-electron cloud of the benzene ring. Standard C18 columns may struggle to resolve them due to identical hydrophobicity.
Recommended Method: Phenyl-Hexyl Phase
Why: Phenyl-Hexyl phases offer
- interactions. The Para-isomer, being more planar and symmetric, typically interacts differently with the stationary phase compared to the "kinked" Meta-isomer.[1]
Experimental Protocol: Isomer Resolution
Objective: Separate a mixture of Meta and Para isomers.
Workflow:
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.
Inject pure standards of each isomer first to establish retention times (
).
Prediction: The Para-isomer often elutes later on Phenyl phases due to stronger
-stacking capability facilitated by its steric symmetry, though this can vary based on specific solvation effects.[1]
Synthesis & Impurity Context
Understanding the origin of these compounds aids in troubleshooting. They are typically synthesized via the reduction of their corresponding propionic acid or ester precursors.
Reaction:
Critical Impurity:
Over-reduction: Leading to the ethyl-substituted benzene (rare with borohydrides).
Elimination: Formation of the styrene derivative (e.g., 1-methoxy-4-(prop-1-en-1-yl)benzene) if acidic workup is too harsh.[1]
Decision Logic Diagram
The following diagram outlines the logical workflow for identifying an unknown sample suspected to be one of these isomers.
Caption: Logical workflow for the spectroscopic differentiation of Meta and Para methoxyphenylpropanols.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81930, 2-(4-methoxyphenyl)propan-2-ol (Isomer Analog Reference). Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for AA'BB' vs ABCD splitting patterns).
Technical Guide: Chiral HPLC Separation of 2-(3-Methoxyphenyl)propan-1-ol
Executive Summary & Application Context The separation of 2-(3-Methoxyphenyl)propan-1-ol enantiomers is a critical quality attribute (CQA) assessment in the synthesis of Tapentadol , a centrally acting opioid analgesic.[...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Application Context
The separation of 2-(3-Methoxyphenyl)propan-1-ol enantiomers is a critical quality attribute (CQA) assessment in the synthesis of Tapentadol , a centrally acting opioid analgesic.[1] This molecule features a chiral center at the C2 position (beta to the hydroxyl group). The specific challenge lies in resolving the enantiomers of a primary alcohol where the chiral center is not directly attached to the heteroatom, slightly reducing the "three-point interaction" potential compared to secondary alcohols.
This guide compares the two industry-standard polysaccharide chiral stationary phases (CSPs)—Amylose-based (Chiralpak AD-H) and Cellulose-based (Chiralcel OD-H) —providing a definitive protocol for analytical resolution.[1]
High (Typically > 1.5) for this class. The helical structure accommodates the bulky methoxyphenyl group well.
Moderate to High. Excellent for rigid structures, but sometimes struggles with flexible alkyl chains.
Resolution ()
Excellent (> 3.0). Often provides wider baseline separation for phenyl-propanols.[1]
Good (> 2.0). Sufficient for QC, but may require lower flow rates.
Mobile Phase
n-Hexane / Isopropanol (IPA)
n-Hexane / IPA (Ethanol often yields sharper peaks here).[1]
Robustness
High. Less sensitive to minor temperature fluctuations.
Moderate. Selectivity can drift significantly with temperature changes.
Recommendation
Primary Choice for Process Control.
Secondary Choice or Orthogonal Verification.
Expert Insight: Why AD-H Wins for this Molecule
For 2-arylpropanols, the Amylose backbone (AD-H) typically forms a helical cavity that perfectly encapsulates the aromatic ring while allowing the -OH group to hydrogen bond with the carbamate linkage.[1] The Cellulose backbone (OD-H) is often too rigid/linear, leading to "exclusion" of the bulky methoxy group rather than "inclusion," which can result in lower retention and selectivity.
Detailed Experimental Protocol (The "Gold Standard")
This protocol is self-validating. If the system suitability parameters (Resolution > 2.0) are not met, the column conditioning step must be repeated.
Chromatographic Conditions (Method A)[2][3]
Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm) [Daicel]
Mobile Phase: n-Hexane : 2-Propanol (90 : 10 v/v)[1][2]
The Foundational Workflow: A Multi-Technique Approach to Purity Assignment
An In-Depth Technical Guide to Establishing a Reference Standard for 2-(3-Methoxyphenyl)propan-1-ol Purity Analysis For researchers, scientists, and professionals in drug development, the purity of starting materials and...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Establishing a Reference Standard for 2-(3-Methoxyphenyl)propan-1-ol Purity Analysis
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. This guide addresses the critical process of establishing a reliable reference standard for 2-(3-Methoxyphenyl)propan-1-ol, a key building block in various synthetic pathways.
This document provides a comparative analysis of essential analytical methodologies, detailed experimental protocols, and the scientific rationale required to confidently qualify a candidate batch of 2-(3-Methoxyphenyl)propan-1-ol as a reference standard.
The qualification of a reference standard is not a single measurement but a holistic assessment. The principle of mass balance is paramount, where purity is determined by identifying and quantifying all significant impurities. The assigned purity is therefore calculated as 100% minus the sum of all detected impurities (e.g., organic impurities, water content, residual solvents, and inorganic residue). This comprehensive approach ensures the trustworthiness and accuracy of the standard.[3]
Below is a visualization of the typical workflow for qualifying an in-house reference standard.
Caption: Workflow for qualifying an in-house reference standard.
Comparative Analysis of Core Analytical Techniques
The selection of analytical techniques is driven by the physicochemical properties of 2-(3-Methoxyphenyl)propan-1-ol and the potential impurities arising from its synthesis. A combination of chromatographic and spectroscopic methods is essential for a comprehensive impurity profile.[4]
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Nuclear Magnetic Resonance (NMR)
Principle
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.
Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.
Primary Application
Quantifying non-volatile and thermally labile organic impurities.[5]
Quantifying volatile and semi-volatile impurities, primarily residual solvents.[6]
Unambiguous structural confirmation, identification of impurities, and quantitative analysis (qNMR).[7][8]
Typical Detector
UV/Visible, Diode Array (DAD), Mass Spectrometer (MS)
Flame Ionization (FID), Mass Spectrometer (MS)
Radiofrequency Detector
Strengths
High precision and accuracy for purity determination; applicable to a wide range of compounds.[9]
Exceptional sensitivity for volatile organic compounds (VOCs).[6]
Provides definitive structural information, making it the gold standard for identity confirmation.[10][11]
Limitations
May not detect highly volatile impurities; requires chromophoric analytes for UV detection.
Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes.
Lower sensitivity compared to chromatographic techniques for trace impurity detection.
Experimental Methodologies: Protocols for Success
The following protocols are provided as robust starting points for the analysis of 2-(3-Methoxyphenyl)propan-1-ol. Method validation according to ICH guidelines (or equivalent) is a prerequisite for use in a regulated environment.
Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the main component from potential process-related impurities and degradation products. The use of a Diode Array Detector (DAD) is recommended to assess peak purity and detect co-eluting impurities.
1. Instrumentation and Conditions:
System: HPLC with Quaternary Pump, Autosampler, Column Thermostat, and DAD.
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: Water with 0.1% Phosphoric Acid.
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
Gradient:
0-5 min: 30% B
5-25 min: 30% to 80% B
25-30 min: 80% B
30.1-35 min: 30% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 220 nm and 274 nm.
Injection Volume: 10 µL.
2. Sample Preparation:
Accurately weigh approximately 25 mg of the 2-(3-Methoxyphenyl)propan-1-ol candidate standard into a 50 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a stock concentration of ~0.5 mg/mL.
3. Analysis Procedure:
Inject a blank (diluent) to ensure no system peaks interfere.
Inject the prepared sample solution in triplicate.
Calculate the area percent of the main peak relative to the total area of all peaks. The sum of impurity peaks provides the value for non-volatile organic impurities.
Protocol 2: Residual Solvent Analysis by Gas Chromatography (GC)
This headspace GC method is optimized for detecting common solvents used in organic synthesis.
1. Instrumentation and Conditions:
System: GC with Headspace Autosampler and Flame Ionization Detector (FID).
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
Carrier Gas: Helium or Hydrogen, constant flow at 2.0 mL/min.
Oven Program:
Initial: 40 °C, hold for 5 minutes.
Ramp: 10 °C/min to 240 °C.
Hold: 5 minutes at 240 °C.
Injector Temperature: 250 °C (Split ratio 10:1).
Detector Temperature: 260 °C.
2. Headspace Parameters:
Vial Equilibration Temperature: 80 °C.
Vial Equilibration Time: 15 minutes.
Loop Temperature: 90 °C.
Transfer Line Temperature: 100 °C.
3. Sample Preparation:
Accurately weigh approximately 100 mg of the candidate standard into a 20 mL headspace vial.
Add 5 mL of Dimethyl Sulfoxide (DMSO).
Crimp the vial securely with a PTFE-lined septum.
4. Analysis Procedure:
Analyze alongside a standard containing known concentrations of expected residual solvents to quantify any detected peaks.
Protocol 3: Identity Confirmation by NMR Spectroscopy
NMR provides an unambiguous fingerprint of the molecule, confirming its structure.
1. Instrumentation and Sample Preparation:
System: 400 MHz (or higher) NMR Spectrometer.
Sample: Dissolve 5-10 mg of the candidate standard in approximately 0.7 mL of Deuterated Chloroform (CDCl₃).
Internal Standard: Add a small amount of Tetramethylsilane (TMS) for chemical shift referencing (0.00 ppm).
2. Acquisition Parameters:
¹H NMR: Acquire a standard proton spectrum. Key expected signals include the aromatic protons, the methoxy group singlet, the methine proton, the methylene protons, and the methyl group doublet.
¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number and type of carbon atoms in the molecule.
3. Data Analysis:
Compare the observed chemical shifts, coupling constants, and integrations to the expected structure of 2-(3-Methoxyphenyl)propan-1-ol. The data must be consistent with the proposed structure for the material to pass identity confirmation.[12]
Choosing the Right Tool: A Logic-Based Visualization
While both HPLC and GC are crucial, their application targets different impurity classes. The following diagram illustrates the decision process for impurity analysis.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: Elemental Analysis and Characterization of 2-(3-Methoxyphenyl)propan-1-ol
Executive Summary & Strategic Utility
2-(3-Methoxyphenyl)propan-1-ol (CAS: 27877-69-6) is a specialized chiral building block belonging to the class of hydratropic alcohol derivatives. Unlike its linear isomer (3-phenylpropanol) or its benzylic isomer (1-phenylpropanol), this compound features a primary hydroxyl group on a branched alkyl chain. This unique architecture imparts significant steric control and chiral potential (C2 position), making it a critical intermediate in the asymmetric synthesis of 2-arylpropionic acid NSAIDs (e.g., Ketoprofen analogs) and complex analgesic pharmacophores like Tapentadol derivatives.
This guide provides a rigorous technical comparison against its regioisomers, detailed characterization protocols, and a validated synthesis workflow.
Comparative Analysis: Regioisomer Performance
In drug development, selecting the correct phenylpropanol isomer dictates metabolic stability and downstream synthetic viability. The following table objectively compares 2-(3-Methoxyphenyl)propan-1-ol (Target) with its common alternatives.
Choose the 2-isomer (Target) when your pharmacophore requires a stable chiral center adjacent to the aromatic ring without the metabolic liability of a benzylic hydroxyl group. Its resistance to benzylic oxidation makes it superior for multi-step synthesis.
Characterization & Elemental Analysis
Accurate identification relies on distinguishing the specific branching pattern via NMR.
A. Nuclear Magnetic Resonance (
H NMR) Protocol
Solvent: CDCl
| Frequency: 400 MHz | Standard: TMS
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Mechanistic Note
7.20 – 7.28
Multiplet
1H
Ar-H (C5)
Meta-coupling effects visible.
6.75 – 6.85
Multiplet
3H
Ar-H (C2, C4, C6)
Upfield shift due to 3-OMe electron donation.
3.80
Singlet
3H
-OCH
Characteristic methoxy sharp singlet.
3.68 – 3.75
Doublet of Doublets
2H
-CH-OH
Diastereotopic protons due to C2 chiral center.
2.90 – 3.00
Multiplet
1H
Ar-CH-CH
Benzylic proton; coupling with CH and CH.
1.50
Broad Singlet
1H
-OH
Exchangeable with DO.
1.25
Doublet ( Hz)
3H
-CH
Diagnostic doublet confirming branching at C2.
B. Infrared Spectroscopy (FT-IR)
Method: Thin Film (NaCl plates)
3350–3450 cm
: O-H stretch (Broad, H-bonded).
2850–2960 cm
: C-H stretch (Alkyl).
1600, 1585 cm
: C=C Aromatic skeletal vibrations.
1260, 1040 cm
: C-O stretch (Aryl alkyl ether).
C. Elemental Analysis (Theoretical)
Formula: C
HO | MW: 166.22 g/mol
Carbon: 72.26%
Hydrogen: 8.49%
Oxygen: 19.25%
Experimental Protocol: Synthesis & Isolation
Objective: Selective synthesis of 2-(3-methoxyphenyl)propan-1-ol via reduction of 2-(3-methoxyphenyl)propionic acid.
Scale: 10 mmol basis.
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and N
inlet.
Solvation: Charge LiAlH
and 20 mL THF. Cool to 0°C in an ice bath.
Addition: Dissolve the propionic acid precursor in 30 mL THF. Add dropwise to the LiAlH
suspension over 20 minutes. Caution: Exothermic H evolution.
Reaction: Warm to room temperature and reflux for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Quench (Fieser Method): Cool to 0°C. Add sequentially: 0.4 mL H
O, 0.4 mL 15% NaOH, 1.2 mL HO.
Isolation: Filter the granular white precipitate through a Celite pad. Dry the filtrate over MgSO
and concentrate in vacuo.
Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).
Yield Expectation: 85-92% as a colorless oil.
Visualization: Characterization Logic & Synthesis
The following diagrams illustrate the structural logic for distinguishing isomers and the synthesis workflow.
Diagram 1: Isomer Differentiation Logic
Caption: Decision tree for identifying the 2-isomer using 1H NMR splitting patterns.
Diagram 2: Synthesis & Application Pathway
Caption: Synthetic route from acid precursor to final alcohol and downstream applications.
References
ChemicalBook. (2024). Synthesis and Supplier Data for 2-(3-Methoxyphenyl)propan-1-ol (CAS 27877-69-6).[1]Link
Royal Society of Chemistry. (2022). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation. (Supplementary Info, Fig S23: NMR Data). Link
National Institutes of Health (PubChem). (2025). Compound Summary: 2-(3-Methoxyphenyl)propan-1-ol.[2][1]Link
MDPI. (2025). Synthesis of N-(3-methoxyphenethyl)-2-propylpentanamide and Characterization of Phenylpropanol Derivatives.Link
[1] Executive Summary & Core Directive Do not dispose of 2-(3-Methoxyphenyl)propan-1-ol down the drain. This compound (CAS: 27877-69-6) is an organic alcohol that poses environmental risks and potential flammability haza...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Core Directive
Do not dispose of 2-(3-Methoxyphenyl)propan-1-ol down the drain.
This compound (CAS: 27877-69-6) is an organic alcohol that poses environmental risks and potential flammability hazards.[1] It must be segregated into the Non-Halogenated Organic Solvent waste stream.
Immediate Action Plan:
Segregate: Keep separate from oxidizers and halogenated solvents.
Containerize: Use chemically resistant HDPE or glass containers.
Label: Mark as "Non-Halogenated Organic Waste" with specific chemical constituents listed.
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Hazard Assessment & Strategic Rationale
To ensure a self-validating safety protocol, one must understand the causality behind these procedures. We treat this substance not just as "waste," but as a chemical entity with specific reactive properties.
Physical State: Viscous liquid or low-melting solid (Melting point approx. 20–30°C).[1]
Solubility: Low water solubility; soluble in organic solvents (ethanol, DCM, ethyl acetate).
The "Why" Behind the Protocol
Hazard Characteristic
Operational Implication
Combustibility
While likely having a high flash point (>100°C), it contributes to the caloric load of waste.[1] Must be treated as Ignitable Waste (D001) in mixed streams.
Water Insolubility
Pouring down the drain will cause phase separation in plumbing traps, leading to vapor buildup and potential regulatory fines. Strict "Zero Drain" policy.
Viscosity
The compound may crystallize or become viscous in cool storage. Avoid narrow-necked waste containers to prevent clogging during transfer.[1]
Pre-Disposal Protocol: The Self-Validating System
A self-validating system ensures that errors are caught before the waste leaves the bench.[1] Follow this three-step verification before bulking.
Step 1: Compatibility Check (The "Jar Test")
Before adding this waste to a central "Non-Halogenated" drum, perform a micro-scale compatibility test:
Take 5 mL of the central waste stream.
Add 1 mL of 2-(3-Methoxyphenyl)propan-1-ol.
Observation: Watch for heat generation, bubbling, or rapid precipitation.
No reaction: Proceed to bulk.
Reaction: Stop. Dispose of as a standalone "Lab Pack."
Step 2: Container Selection[1]
Primary Choice: High-Density Polyethylene (HDPE) carboys (Jerrycans).[1] HDPE offers excellent resistance to alcohols and ethers.
Secondary Choice: Amber glass bottles (if the waste contains other solvents incompatible with plastic).
Cap: Vented caps are recommended if the waste stream contains volatile co-solvents to prevent pressure buildup.
Step 3: Labeling Integrity
The label is the primary communication tool for emergency responders.
Must Include: Full chemical name (no abbreviations like "MPP-ol").
Hazard Checkbox: Mark "Flammable" and "Irritant."
Constituent %: If part of a mixture, estimate the percentage (e.g., "5% 2-(3-Methoxyphenyl)propan-1-ol, 95% Ethanol").
Disposal Methodology Workflow
This decision tree visualizes the logic flow for disposing of this specific compound, ensuring no decision is left to chance.
Figure 1: Logic flow for the segregation and disposal of 2-(3-Methoxyphenyl)propan-1-ol, prioritizing the non-halogenated liquid stream.[1]
Emergency Procedures
Despite best practices, spills occur. This protocol ensures containment.[2]
Scenario: Benchtop Spill (< 500 mL)
Alert: Notify nearby personnel.
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
Contain: Use vermiculite or sand to encircle the spill. Do not use paper towels alone, as they increase the surface area for flammable vapor generation.
Clean: Scoop the absorbed material into a wide-mouth jar.
Decontaminate: Wipe the surface with soap and water.[3]
Dispose: Label the jar as "Debris contaminated with 2-(3-Methoxyphenyl)propan-1-ol" and process as solid hazardous waste.
Scenario: Skin Contact
Immediate Action: Wash with soap and copious amounts of water for 15 minutes.
Contraindication: Do not use organic solvents (ethanol) to wash skin, as this may increase dermal absorption.
Regulatory & Compliance Codes
When filling out your waste manifest, use the following codes as a guideline (verify with your local EHS officer as regional regulations vary):
US EPA (RCRA):
D001: Ignitable Waste (If mixed with flammable solvents).
None: If pure and flash point > 60°C, it may not carry a D-code but still requires chemical incineration.
EU Waste Framework Directive:
EWC 07 01 04:* Other organic solvents, washing liquids and mother liquors.
References
PubChem. (n.d.). Compound Summary: 2-(3-Methoxyphenyl)propan-1-ol.[1] National Library of Medicine. Retrieved February 28, 2026, from [Link][1]
US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved February 28, 2026, from [Link][1]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved February 28, 2026, from [Link][1]
Personal protective equipment for handling 2-(3-Methoxyphenyl)propan-1-ol
Executive Summary & Chemical Context 2-(3-Methoxyphenyl)propan-1-ol (CAS: 27877-69-6 / Analogous to 54060-30-9) is a functionalized phenyl-alkanol intermediate often utilized in the synthesis of anticoagulants (e.g., Fen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
2-(3-Methoxyphenyl)propan-1-ol (CAS: 27877-69-6 / Analogous to 54060-30-9) is a functionalized phenyl-alkanol intermediate often utilized in the synthesis of anticoagulants (e.g., Fenprocoumon derivatives) and fine fragrances.
The Safety Paradox: While often perceived as "just an alcohol," the methoxy-substitution significantly alters its toxicokinetic profile compared to simple benzyl alcohol. The methoxy group increases lipophilicity, enhancing dermal absorption rates, while the propanol chain contributes to central nervous system (CNS) depression potential upon high-volume inhalation.
Operational Stance: Due to the limited specific toxicological data for this exact isomer, this guide applies a Read-Across Risk Assessment based on structurally validated analogs (3-Methoxybenzyl alcohol and 3-Phenyl-1-propanol). We treat this substance as a Category 2 Skin/Eye Irritant and a Potential Acute Toxicant (Oral/Dermal) .
Hazard Identification & Risk Assessment
Before selecting PPE, you must understand the "Why." The following hazard codes are assigned based on Structure-Activity Relationship (SAR) analysis of methoxy-phenyl-alkanols.
Metabolic conversion to methoxy-benzoic acid derivatives; potential CNS depression.
Critical Insight: Unlike simple ethanol, phenyl-alkanols have low vapor pressures but high boiling points (>250°C). The risk is not "explosion" (Flash point >110°C), but surface contamination . The oily residue persists on bench surfaces, leading to inadvertent contact transfer days after a spill.
Engineering Controls (Primary Defense)
PPE is the last line of defense. Do not handle this compound on an open bench.
Primary Containment: Chemical Fume Hood.
Operational Standard: Face velocity must be maintained between 0.4 m/s and 0.6 m/s .
Process Isolation: If heating >60°C, use a closed system (Schlenk line or rotary evaporator) to prevent aerosolization of the hot vapors.
Personal Protective Equipment (PPE) Matrix
A. Hand Protection (The Critical Barrier)
The methoxy group facilitates permeation through standard latex. Latex gloves are strictly prohibited.
Task Type
Glove Material
Thickness
Breakthrough Time (BT)
Rationale
Standard Handling (Weighing, Transfer)
Nitrile Rubber
≥ 0.11 mm (4 mil)
> 30 mins
Sufficient for incidental splash protection. Change immediately upon contamination.[5]
High Risk (Immersion, Spill Cleanup)
Barrier Laminate (e.g., Silver Shield™)
Multi-layer
> 480 mins
Impervious to aromatics and alcohols. Essential for spill response.
Double Gloving
Nitrile / Nitrile
2x 0.11 mm
> 60 mins
Recommended for synthesis involving halogenated co-solvents (DCM).
B. Respiratory Protection[3][4][5][7][8]
Routine Use: Not required if used within a certified fume hood.
Note: P100 filters are not effective against the vapor phase of this organic liquid.
C. Eye & Body Protection[2][3][4][5][8][9]
Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient due to the viscous, oily nature of the liquid which resists rapid rinsing.
Body: 100% Cotton Lab Coat (Standard). If handling volumes >100mL, wear a Tyvek® apron or sleeve covers to prevent sleeve-soaking.
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting the correct PPE based on the operational context.
Figure 1: Logic flow for selecting Personal Protective Equipment based on volume and thermal conditions.
Operational Protocols
Protocol A: Safe Handling & Transfer
Inspect: Check glassware for micro-fractures. Viscous alcohols require force to syringe; broken glass + chemical exposure is a common compound injury.
Equip: Don Nitrile gloves and inspect for pinholes.
Transfer: Use positive displacement pipettes or glass syringes for accurate dosing of viscous liquids.
Wipe Down: Immediately wipe the neck of the reagent bottle with a Kimwipe dampened in Ethanol. Reason: This prevents the formation of a sticky, oxidized residue on the threads which can seize the cap later.
Protocol B: Spill Response (The SWIMS Method)
If a spill occurs (>5mL) outside the hood:
S top the spill: Upright the container if safe.
W arn others: Evacuate the immediate bench area.
I solate: Close the lab door/sash.
M inimize: Don Silver Shield/Laminate gloves and Goggles.
S orb: Use Vermiculite or Universal Absorbent Pads. Do not use paper towels alone; they increase surface area for evaporation.
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
[Link]
OSHA. (2023). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).
[Link]